Cdk6-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H23N5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-2,6-bis(1H-indol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C30H23N5/c1-35(2)20-13-11-19(12-14-20)23-15-29(25-17-32-27-9-5-3-7-21(25)27)34-30(24(23)16-31)26-18-33-28-10-6-4-8-22(26)28/h3-15,17-18,32-33H,1-2H3 |
InChI Key |
CDPOTWXSUVEQCG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CDK6 Inhibition
Disclaimer: This guide addresses the core principles of Cyclin-Dependent Kinase 6 (CDK6) inhibition. As specific public-domain data for a compound designated "Cdk6-IN-1" is not available, this document will focus on the well-characterized mechanisms of CDK6 inhibitors, using the FDA-approved inhibitor Palbociclib as a representative example for quantitative data and established protocols.
Core Principle: Targeting the Cell Cycle Engine
Cyclin-Dependent Kinase 6 (CDK6) is a key serine/threonine protein kinase that, in partnership with D-type cyclins, governs the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase.[1] In many forms of cancer, the CDK6 pathway is hyperactivated, leading to uncontrolled cellular proliferation.[2][3] Small molecule inhibitors targeting CDK6 function to restore normal cell cycle control, representing a pivotal strategy in cancer therapeutics.[2][4]
The primary mechanism of action for CDK6 inhibitors is the competitive inhibition of the ATP-binding pocket of the kinase. By occupying this site, the inhibitor prevents the transfer of phosphate (B84403) from ATP to the target substrate, the Retinoblastoma protein (Rb).[5] This action halts the cell cycle in the G1 phase.[5]
The CDK6 Signaling Pathway
In normal cell function, mitogenic signals stimulate the formation of a complex between Cyclin D and CDK6.[1] This active complex then phosphorylates the Retinoblastoma protein (Rb).[1][4] Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the transcription of genes necessary for DNA replication and progression into the S phase.[4][6][7] CDK4 shares a high degree of similarity and function with CDK6, and inhibitors often target both kinases.[4]
Quantitative Data: Inhibitor Potency
The potency of a CDK6 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of CDK6 by 50%. The following table presents the IC50 values for the well-characterized CDK4/6 inhibitor, Palbociclib.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Palbociclib (PD-0332991) | CDK4 | 11 | Cell-free | [8][9] |
| CDK6 | 16 | Cell-free | [8][9] |
Experimental Protocols
Characterizing the mechanism of action of a CDK6 inhibitor involves a series of biochemical and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of the CDK6/Cyclin D complex.
Objective: To determine the IC50 value of the test compound against recombinant CDK6.
Methodology:
-
Reagents and Materials: Recombinant human CDK6/Cyclin D3 enzyme, substrate (e.g., a fragment of Rb protein fused to GST), [γ-³²P]ATP or a luminescence-based ATP detection reagent (like Kinase-Glo®), kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl₂), test inhibitor, and DMSO.[6][9]
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. A final DMSO concentration in the assay should not exceed 1%.[6][7] b. In a 96-well or 384-well plate, add the kinase assay buffer.[6] c. Add the test inhibitor dilutions to the appropriate wells. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.[6] d. Add the recombinant CDK6/Cyclin D3 enzyme to all wells except the negative control and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow inhibitor binding.[6] e. Initiate the kinase reaction by adding a master mix containing the Rb substrate and ATP (spiked with [γ-³²P]ATP or cold ATP for luminescence assays).[6][9] f. Incubate the reaction for a specified time (e.g., 45 minutes at 30°C).[6] g. For Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. h. For Luminescence Assay: Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of ATP remaining. A lower luminescence signal indicates higher kinase activity.[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Objective: To determine the anti-proliferative GI50 (concentration for 50% growth inhibition) of the test compound in Rb-positive cancer cell lines.
Methodology:
-
Cell Lines: Use a panel of cancer cell lines with known Rb status (e.g., MCF-7, a breast cancer cell line that is Rb-positive).
-
Reagents and Materials: Selected cell lines, appropriate cell culture medium, fetal bovine serum (FBS), test inhibitor, DMSO, and a cell viability reagent (e.g., CellTiter-Glo®, or a DNA-based stain like SYTO60, which is often preferred for cytostatic agents like CDK4/6 inhibitors).[10][11]
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test inhibitor (and a DMSO vehicle control). c. Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours). d. Add the cell viability reagent according to the manufacturer's protocol. e. Measure the signal (luminescence for CellTiter-Glo®, fluorescence for DNA stains) using a plate reader.
-
Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the normalized values against the inhibitor concentration to calculate the GI50. It is crucial to use assays that measure cell number or DNA content, as ATP-based metabolic assays can be confounded by the fact that CDK4/6-inhibited cells arrest but continue to grow in size, increasing their ATP production.[10][11]
Western Blotting for Target Engagement
This technique is used to confirm that the inhibitor affects the downstream signaling of CDK6 in cells.
Objective: To detect the inhibition of Rb phosphorylation in cells treated with the test compound.
Methodology:
-
Reagents and Materials: Rb-positive cell line, cell culture reagents, test inhibitor, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (against total Rb and phospho-Rb at Ser780/Ser795), HRP-conjugated secondary antibody, and a chemiluminescent substrate.[12]
-
Procedure: a. Culture the cells and treat them with the test inhibitor at various concentrations for a specified time (e.g., 24 hours). b. Harvest the cells and prepare protein lysates using ice-cold lysis buffer.[12] c. Determine the protein concentration of each lysate. d. Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. e. Block the membrane (e.g., with 3% BSA in TBST) to prevent non-specific antibody binding.[12] f. Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.[12] g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12] h. After further washes, add the chemiluminescent substrate and detect the signal using an imaging system. i. Strip the membrane and re-probe with an antibody for total Rb as a loading control.
-
Data Analysis: A dose-dependent decrease in the phospho-Rb signal, relative to the total Rb signal, indicates effective target engagement by the inhibitor in the cellular context.[8]
Experimental Workflow
The characterization of a novel CDK6 inhibitor typically follows a logical progression from biochemical validation to cellular and in vivo studies.
References
- 1. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 2. Potential Target of CDK6 Signaling Pathway for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. bio-rad.com [bio-rad.com]
Unveiling Cdk6-IN-1: A Technical Guide to a Potent Cyclin-Dependent Kinase 6 Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of Cdk6-IN-1, a potent inhibitor of Cyclin-Dependent Kinase 6 (CDK6). Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, biochemical and cellular activity, and the experimental protocols for its characterization.
Introduction to CDK6 and Its Role in Cell Cycle Regulation
Cyclin-dependent kinase 6 (CDK6) is a key serine/threonine kinase that, in complex with D-type cyclins, plays a critical role in the G1 phase of the cell cycle.[1] The CDK6/cyclin D complex phosphorylates and inactivates the Retinoblastoma protein (Rb), a tumor suppressor that binds to and inhibits the E2F family of transcription factors.[1] Phosphorylation of Rb by CDK6 leads to the release of E2F, allowing for the transcription of genes necessary for the G1 to S phase transition and subsequent DNA replication.[1] Dysregulation of the CDK6/cyclin D/Rb pathway is a common feature in many cancers, making CDK6 an attractive target for therapeutic intervention.[2][3]
This compound: Overview and Mechanism of Action
The designation "this compound" has been used in scientific literature and commercial databases to refer to various inhibitors of CDK6. For the purpose of this technical guide, we will focus on the well-characterized dual CDK6 and CDK9 inhibitor, also known as compound 66 , hereafter referred to as this compound.[4]
This compound is an orally active small molecule that exerts its biological effects by competitively binding to the ATP-binding pocket of CDK6, thereby preventing the phosphorylation of its substrates. By inhibiting CDK6 activity, this compound effectively maintains Rb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and subsequent cell cycle arrest at the G1/S checkpoint.[4] This targeted inhibition of cell cycle progression ultimately leads to a reduction in tumor cell proliferation.
Quantitative Biological Activity
The inhibitory potency of this compound has been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK6 | 40.5 |
| CDK9 | 39.5 |
Data sourced from MedChemExpress.[4]
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | Result |
| MDA-MB-231 | Cell Cycle Analysis | G0/G1 Arrest (4 µM) | 71.85% |
| MDA-MB-231 | Cell Cycle Analysis | G0/G1 Arrest (8 µM) | 77.51% |
Data sourced from MedChemExpress.[4]
Signaling Pathway
This compound targets a critical node in the cell cycle regulation pathway. The diagram below illustrates the canonical CDK6 signaling pathway and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK6 and CDK9.
Materials:
-
Recombinant human CDK6/Cyclin D3 and CDK9/Cyclin T1 enzymes.
-
ATP and appropriate kinase buffer.
-
Substrate peptide (e.g., a derivative of the Rb C-terminal fragment).
-
This compound (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
MDA-MB-231 human breast cancer cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (B145695) (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with vehicle (DMSO) or varying concentrations of this compound (e.g., 4 µM and 8 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Experimental Workflow
The following diagram outlines the general workflow for the characterization of a CDK6 inhibitor like this compound.
Conclusion
This compound is a potent dual inhibitor of CDK6 and CDK9 that effectively induces G0/G1 cell cycle arrest in cancer cell lines. Its well-defined mechanism of action and demonstrated cellular activity make it a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and characterization of this and similar molecules.
References
Cdk6-IN-1: A Technical Guide to its Function in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and mechanism of action of Cdk6 inhibitors, with a focus on the conceptual compound "Cdk6-IN-1," in regulating the cell cycle. It is intended for an audience with a strong background in molecular and cellular biology, particularly in the context of cancer research and drug development.
Introduction to Cdk6 and its Role in the Cell Cycle
Cyclin-dependent kinase 6 (Cdk6) is a key serine/threonine kinase that, in conjunction with its regulatory partners, the D-type cyclins (D1, D2, and D3), plays a pivotal role in the progression of the cell cycle.[1][2] The Cdk6/cyclin D complex is primarily active during the G1 phase and is crucial for the G1 to S phase transition, a critical checkpoint for cell cycle commitment.[2][3] Dysregulation of Cdk6 activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3]
The primary mechanism of Cdk6 action involves the phosphorylation of the retinoblastoma tumor suppressor protein (pRb).[3] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis and S-phase entry.[3] Upon phosphorylation by the Cdk6/cyclin D complex, pRb undergoes a conformational change, releasing E2F transcription factors.[3] Liberated E2F then activates the transcription of target genes essential for cell cycle progression.[3]
Beyond its canonical kinase-dependent role, emerging evidence highlights kinase-independent functions of Cdk6, particularly in transcriptional regulation.[1][3][4][5] Cdk6 can be part of transcriptional complexes that regulate the expression of genes involved in processes such as angiogenesis, like vascular endothelial growth factor A (VEGF-A), and even cell cycle inhibitors like p16INK4a.[1][4] These non-canonical functions add another layer of complexity to the role of Cdk6 in both normal physiology and cancer.
This compound: A Representative Cdk6 Inhibitor
For the purpose of this guide, "this compound" will be used as a representative selective inhibitor of Cdk6. While specific data for a compound with this exact name is not publicly available, we will utilize data from a closely related research compound, CDK4/6-IN-20, and other well-characterized Cdk4/6 inhibitors like Palbociclib (PD-0332991) to illustrate the expected biochemical and cellular effects.
Quantitative Data
The inhibitory activity of a Cdk6 inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.
| Parameter | CDK4/6-IN-20 | Palbociclib (PD-0332991) | Ribociclib | Abemaciclib |
| Cdk4 IC50 (nM) | 1.9 | 11 | 10 | 2 |
| Cdk6 IC50 (nM) | 14.2 | 16 | 39 | 5 |
| MCF7 Cell Proliferation IC50 (nM) | 169 | ~100 | Not specified | Not specified |
| T47D Cell Proliferation IC50 (nM) | 92 | Not specified | Not specified | Not specified |
Data for CDK4/6-IN-20 is from patent WO2024066986A1. Data for Palbociclib, Ribociclib, and Abemaciclib are from various scientific publications.
Treatment of cancer cell lines with Cdk6 inhibitors typically leads to a significant arrest in the G1 phase of the cell cycle. This can be quantified by flow cytometry.
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Multiple Myeloma (MM.1S) | Control | ~40% | ~45% | ~15% |
| Multiple Myeloma (MM.1S) | PD 0332991 (0.25 µM, 12h) | >90% | <5% | <5% |
| Leukemia (HL-60) | Control | Not specified | Not specified | Not specified |
| Leukemia (HL-60) | LEE011 (Ribociclib) | Significant increase | Significant decrease | No significant change |
Data is representative of typical results seen with CDK4/6 inhibitors in sensitive cell lines.[6][7]
Signaling Pathways and Experimental Workflows
Cdk6 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical Cdk6 signaling pathway and the point of intervention for an inhibitor like this compound.
Caption: Cdk6 signaling pathway and its inhibition.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical experimental workflow to characterize the function of a novel Cdk6 inhibitor.
Caption: Experimental workflow for Cdk6 inhibitor characterization.
Detailed Experimental Protocols
In Vitro Cdk6 Kinase Assay
This protocol is a generalized procedure for determining the biochemical IC50 of an inhibitor against Cdk6.
Materials:
-
Recombinant Cdk6/Cyclin D3 enzyme
-
Kinase substrate (e.g., a pRb-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (or other inhibitor) at various concentrations
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the Cdk6/Cyclin D3 enzyme, the kinase substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® MAX reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF7, T47D)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.[8]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of pRb Phosphorylation
This protocol is to assess the in-cell inhibition of Cdk6 by measuring the phosphorylation status of its substrate, pRb.[9][10][11][12]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (e.g., Ser780), anti-total pRb, anti-Cdk6, anti-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb.
Conclusion
This compound and other selective Cdk6 inhibitors represent a promising class of anti-cancer agents. Their primary mechanism of action involves the inhibition of the Cdk6/cyclin D complex, leading to a G1 cell cycle arrest. This is mediated by the reduced phosphorylation of pRb and the subsequent sequestration of E2F transcription factors. A thorough characterization of any novel Cdk6 inhibitor requires a combination of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects. The experimental protocols provided in this guide offer a robust framework for such an evaluation. Furthermore, the emerging understanding of the kinase-independent functions of Cdk6 in transcriptional regulation suggests that future research should also explore these non-canonical roles to fully comprehend the therapeutic potential and possible resistance mechanisms associated with Cdk6 inhibition.
References
- 1. A Kinase-Independent Function of CDK6 Links the Cell Cycle to Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 3. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK6-a review of the past and a glimpse into the future: from cell-cycle control to transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged early G1 arrest by selective CDK4/CDK6 inhibition sensitizes myeloma cells to cytotoxic killing through cell cycle–coupled loss of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Cdk6-IN-1: A Selective CDK6 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Introduction
Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression, particularly the transition from G1 to S phase. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. Cdk6-IN-1, also known as compound 4i, is a novel, selective inhibitor of CDK6 that has demonstrated potent anti-proliferative activity in colorectal cancer models. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and its role in the context of CDK6 signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective CDK6 inhibition.
Quantitative Inhibitory Activity
This compound (compound 4i) has been evaluated for its inhibitory activity against several cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its selectivity for CDK6.
| Kinase Target | IC50 (µM) | Positive Control | Control IC50 (µM) |
| CDK6/cyclin D3 | 0.098 | Staurosporine | 0.277 |
| CDK4/cyclin D3 | 0.265 | Palbociclib | 0.034 |
| CDK2/cyclin E1 | 0.658 | Staurosporine | 0.035 |
Data sourced from Abdelmegeed H, et al. (2024).[1]
Experimental Protocols
This section details the methodologies used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against CDK2, CDK4, and CDK6 was determined using a commercially available kinase assay kit.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes and their respective substrates (e.g., a peptide derived from retinoblastoma protein, Rb) are diluted in a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)[2].
-
Compound Dilution: this compound is serially diluted in the kinase buffer containing a low percentage of DMSO.
-
Kinase Reaction: The kinase, substrate, and ATP are mixed in the wells of a 384-well plate. The inhibitor (this compound) or vehicle control is then added to initiate the reaction. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on cell cycle progression is analyzed by staining the DNA of treated cells with a fluorescent dye and measuring the fluorescence intensity using a flow cytometer.
Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in G1 phase have a 2N DNA content, cells in S phase have a DNA content between 2N and 4N, and cells in G2 or M phase have a 4N DNA content.
Procedure:
-
Cell Treatment: Colorectal cancer cells (or other relevant cell lines) are seeded in culture plates and treated with this compound at various concentrations or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol (B145695) while vortexing gently. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA-binding dye is measured for each cell.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CDK6 signaling pathway and the experimental workflow for evaluating this compound.
The diagram above illustrates the canonical CDK6 signaling pathway in the G1 phase of the cell cycle. Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK6. The active Cyclin D/CDK6 complex then phosphorylates the retinoblastoma protein (pRb).[3][4] Phosphorylated pRb releases the transcription factor E2F, which in turn activates the transcription of genes required for S-phase entry and DNA replication.[3][5] this compound exerts its effect by directly inhibiting the kinase activity of CDK6, thereby preventing the phosphorylation of pRb and causing a G1 phase cell cycle arrest.
The workflow diagram outlines the key experimental steps for characterizing a CDK6 inhibitor like this compound. The process begins with in vitro kinase assays to determine the compound's potency and selectivity. This is followed by cell-based assays to assess its effects on cell proliferation and cell cycle distribution in cancer cell lines.
Conclusion
This compound is a valuable research tool for studying the biological roles of CDK6 and serves as a promising lead compound for the development of novel anti-cancer therapeutics. Its selectivity for CDK6 over other closely related kinases makes it a more targeted agent compared to pan-CDK inhibitors, potentially leading to a better therapeutic window. The data and protocols presented in this guide provide a solid foundation for further investigation into the mechanism of action and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK4/CDK6 inhibitor PD0332991 paradoxically stabilizes activated cyclin D3-CDK4/6 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors and the pRB-E2F1 axis suppress PVR and PD-L1 expression in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Selective CDK6 Inhibition in G1 Phase Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] Among these, CDK6, in partnership with D-type cyclins, plays a pivotal role in regulating the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[2] Dysregulation of the CDK6 pathway, often through overexpression or loss of endogenous inhibitors, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Selective small-molecule inhibitors targeting CDK6 are designed to re-establish control over this critical cell cycle checkpoint, inducing a G1 phase arrest and thereby inhibiting the proliferation of cancer cells.[1] This technical guide provides a comprehensive overview of the mechanism, quantitative efficacy, and key experimental methodologies associated with the study of selective CDK6 inhibitors, using a representative inhibitor, herein referred to as Cdk6-IN-1, as a model.
Mechanism of Action: Inducing G1 Phase Arrest
The primary function of the Cyclin D-CDK6 complex is to phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[3] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes necessary for S-phase entry.[4]
Upon receiving mitogenic signals, Cyclin D levels rise, activating CDK6. The active Cyclin D-CDK6 complex then phosphorylates Rb.[5] This initial phosphorylation event is a prerequisite for subsequent hyperphosphorylation of Rb by the Cyclin E-CDK2 complex.[6] Hyperphosphorylated Rb undergoes a conformational change, releasing E2F transcription factors.[3] Liberated E2F then activates the transcription of target genes, including those encoding Cyclin E, Cyclin A, and enzymes required for DNA replication, thereby driving the cell past the G1 restriction point and into the S phase.[4]
Selective CDK6 inhibitors like this compound function as ATP-competitive antagonists. They bind to the ATP-binding pocket of CDK6, preventing the kinase from phosphorylating Rb.[7] As a result, Rb remains in its active, hypophosphorylated state, continuing to bind and sequester E2F.[7] This blockade prevents the expression of S-phase genes, effectively halting the cell cycle in the G1 phase.[8]
Signaling Pathway Diagram
Caption: this compound inhibits the active CDK6/Cyclin D complex, preventing Rb phosphorylation and G1/S transition.
Quantitative Data Presentation
The efficacy of a CDK6 inhibitor is determined by its potency (IC50) in enzymatic assays and its ability to induce G1 arrest in cell-based assays. The selectivity is assessed by comparing its activity against other related kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Representative CDK4/6 Inhibitors
| Kinase Target | Abemaciclib IC50 (nM)[2] |
|---|---|
| CDK6/Cyclin D3 | 10 |
| CDK4/Cyclin D1 | 2 |
| CDK2/Cyclin E | >5000 |
| CDK1/Cyclin B | >5000 |
Data presented for Abemaciclib as a representative potent and selective CDK4/6 inhibitor. Lower IC50 values indicate higher potency.
Table 2: Cell-Based Activity of Representative CDK4/6 Inhibitors
| Cell Line | Assay Type | Endpoint | Result |
|---|---|---|---|
| MM1.S (Myeloma) | Cell Cycle Analysis | % of cells in G1 | Complete G1 arrest within 12 hours with 0.25 µM PD 0332991.[9] |
| MCL Cell Lines | DNA Synthesis Assay | BrdU Incorporation | Cessation of DNA synthesis with PD 0332991 treatment.[10] |
| Ph+ ALL Cells | Proliferation Assay | Cell Growth | Inhibition of proliferation with Palbociclib (IC50 = 11 nM).[11] |
Data presented for well-studied CDK4/6 inhibitors (PD 0332991/Palbociclib) demonstrating G1 arrest in various cancer cell lines.
Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based)
This protocol determines the 50% inhibitory concentration (IC50) of this compound against the CDK6/Cyclin D3 enzyme. The ADP-Glo™ or Kinase-Glo® MAX assays are commonly used, measuring kinase activity by quantifying the amount of ADP produced or ATP consumed, respectively.[12][13]
Methodology:
-
Reagent Preparation: Thaw recombinant human CDK6/Cyclin D3 enzyme, kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, and the substrate (e.g., a fragment of Rb protein or Histone H1) on ice.[12][13]
-
Inhibitor Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., 10% DMSO) to achieve a range of final concentrations for testing.[12]
-
Reaction Setup: In a 96- or 384-well plate, add the kinase buffer, the CDK6/Cyclin D3 enzyme, and the diluted inhibitor or vehicle control.[12] Allow a pre-incubation period (e.g., 30 minutes at room temperature) for the inhibitor to bind to the enzyme.[12]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.[13] Incubate for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[12][13]
-
Detection:
-
For ADP-Glo™: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is used by a luciferase to generate a luminescent signal.[13]
-
For Kinase-Glo® MAX: Add the Kinase-Glo® MAX reagent, which simultaneously stops the reaction and measures the remaining ATP via a luciferase-driven reaction.[12]
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional (Kinase-Glo®) or directly proportional (ADP-Glo™) to kinase activity. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound using a luminescence-based kinase assay.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content after treatment with this compound.[14][15]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[15][16] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.[15] Collect the fluorescence emission data (e.g., using a 610/20 nm bandpass filter for PI).[14] It is crucial to set the instrument to acquire data on a linear scale and use doublet discrimination gating (e.g., plotting pulse-width vs. pulse-area) to exclude cell aggregates.[14]
-
Data Analysis: Generate a DNA content histogram. The first peak represents cells in the G0/G1 phase (2n DNA content), and the second peak represents cells in the G2/M phase (4n DNA content). Cells between these two peaks are in the S phase. Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G0/G1 peak is indicative of G1 arrest.
Workflow for Cell Cycle Analysis
Caption: Workflow for quantifying G1 phase arrest induced by this compound via flow cytometry.
Western Blotting for Rb Phosphorylation
This protocol assesses the phosphorylation status of Rb and the expression levels of key cell cycle proteins (e.g., Cyclin D1, CDK6) following treatment with this compound. A reduction in phosphorylated Rb (pRb) is a direct indicator of target engagement.[17]
Methodology:
-
Cell Lysis: Treat, harvest, and wash cells as described previously. Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[18]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method, such as the BCA assay.[18]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.[18]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[18]
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-CDK6). A loading control antibody (e.g., anti-β-actin) should also be used to ensure equal protein loading.
-
Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film. A decrease in the pRb/total Rb ratio indicates successful inhibition of CDK6.
Conclusion
Selective inhibition of CDK6 is a validated and potent strategy for inducing G1 phase cell cycle arrest. By directly preventing the phosphorylation of the Rb tumor suppressor, inhibitors like this compound block the transcriptional program required for DNA synthesis, thereby halting cancer cell proliferation. The methodologies detailed in this guide—including in vitro kinase assays, flow cytometric cell cycle analysis, and Western blotting—provide a robust framework for the characterization and development of novel CDK6 inhibitors. This targeted approach continues to be a promising avenue in oncology research and drug development, offering a precise mechanism for combating cancers with a dysregulated G1/S checkpoint.
References
- 1. scbt.com [scbt.com]
- 2. biomedres.us [biomedres.us]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of cyclin D-CDK4/CDK6 activity is associated with an E2F-mediated induction of cyclin kinase inhibitor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Cyclin D:CDK4/6 phosphorylates RB1 and prevents RB1 binding to E2F1/2/3:DP1/2 complexes [reactome.org]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
The Architecture of Cdk6 Inhibition: A Technical Guide to Cdk6-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression, particularly the transition from G1 to S phase. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure, properties, and mechanism of action of Cdk6 inhibitors, using the well-characterized compound Palbociclib (PD-0332991) as a representative example for "Cdk6-IN-1". Palbociclib is a highly selective, orally available inhibitor of both Cdk4 and Cdk6.
Structure and Properties of Palbociclib (this compound)
Palbociclib is a small molecule inhibitor that belongs to the pyridopyrimidine class of compounds. Its chemical structure allows it to bind with high affinity to the ATP-binding pocket of Cdk6, preventing the kinase from phosphorylating its downstream targets.
The co-crystal structure of human Cdk6 in complex with Palbociclib reveals the precise molecular interactions that underpin its inhibitory activity. The pyridopyrimidine core of Palbociclib is positioned in the adenine-binding pocket of the ATP-binding site. This interaction is crucial for both the specificity and potency of the inhibitor. Additionally, the piperazinyl pyridine (B92270) substituent of Palbociclib extends towards the solvent-exposed region of the binding pocket, further contributing to its high-affinity binding.
Quantitative Data
The following tables summarize the key quantitative data for Palbociclib's interaction with Cdk6 and its pharmacokinetic properties.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Cdk6/Cyclin D1) | 16 nM | Cell-free assay | [1] |
| IC50 (Cdk4/Cyclin D1) | 11 nM | Cell-free assay | [1] |
| IC50 (Rb Phosphorylation, Ser780) | 66 nM | MDA-MB-435 breast carcinoma cells | [2] |
| IC50 (Rb Phosphorylation, Ser795) | 63 nM | MDA-MB-435 breast carcinoma cells | [2] |
| Cell Growth Inhibition (Rb-positive cell lines) | 40-170 nM | Various human cancer cell lines | [2] |
Table 1: In Vitro Potency of Palbociclib
| Parameter | Value | Species | Reference |
| Bioavailability | 46% | Human | [3] |
| Protein Binding | 85% | Human | [3] |
| Elimination Half-life | 29 ± 5 hours | Human | [3] |
| Metabolism | Liver (CYP3A, SULT2A1) | Human | [3] |
| Excretion | 74% feces, 18% urine | Human | [3] |
Table 2: Pharmacokinetic Properties of Palbociclib
Mechanism of Action
Palbociclib exerts its anti-cancer effects by specifically inhibiting the kinase activity of Cdk4 and Cdk6.[3] In the G1 phase of the cell cycle, Cdk4 and Cdk6 form active complexes with D-type cyclins.[4] These complexes then phosphorylate the Retinoblastoma protein (Rb).[4] Phosphorylation of Rb leads to its inactivation and the release of the E2F family of transcription factors.[4] E2F transcription factors then activate the transcription of genes necessary for the transition from G1 to the S phase, where DNA replication occurs.[4]
By binding to the ATP-binding site of Cdk6, Palbociclib prevents the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of genes required for S-phase entry, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[5]
Signaling Pathways
The following diagram illustrates the Cdk6 signaling pathway and the point of intervention by this compound (Palbociclib).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cdk6 Kinase Assay
This protocol outlines a typical in vitro kinase assay to measure the inhibitory activity of a compound against Cdk6.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA).
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
-
Reconstitute purified recombinant Cdk6/Cyclin D3 enzyme in 1x Kinase Assay Buffer to a working concentration (e.g., 10 ng/µL).
-
Prepare a stock solution of the substrate, such as a recombinant Retinoblastoma (Rb) protein fragment, in 1x Kinase Assay Buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Prepare serial dilutions of the test inhibitor (this compound) in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
Add the serially diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the diluted Cdk6/Cyclin D3 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the Rb substrate and ATP to each well. The final ATP concentration should be at or near the Km for Cdk6.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of ADP produced (which is proportional to kinase activity) using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Retinoblastoma (Rb) Phosphorylation Assay in Cells
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of Rb in a cellular context.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to have an intact Rb pathway (e.g., MCF-7 breast cancer cells) in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780 or Ser795).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb and a loading control protein such as β-actin or GAPDH.[6]
-
-
Data Analysis:
-
Quantify the band intensities of phospho-Rb and total Rb using densitometry software.
-
Normalize the phospho-Rb signal to the total Rb signal to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
-
Crystallization of the Cdk6-Inhibitor Complex
This protocol provides a general workflow for obtaining crystals of the Cdk6-inhibitor complex suitable for X-ray diffraction analysis.
Detailed Methodology:
-
Protein and Complex Preparation:
-
Express and purify the human Cdk6 and a D-type cyclin (e.g., Cyclin D3) separately, for instance, using a baculovirus expression system in insect cells.
-
Mix the purified Cdk6 and Cyclin D to form the complex and further purify the complex using size-exclusion chromatography to ensure homogeneity.
-
Concentrate the Cdk6/Cyclin D complex to a high concentration (e.g., 5-10 mg/mL).
-
Prepare a stock solution of Palbociclib in a suitable solvent like DMSO.
-
Incubate the purified Cdk6/Cyclin D complex with a molar excess of Palbociclib to ensure complete binding.
-
-
Crystallization:
-
Set up crystallization experiments using the vapor diffusion method (either sitting drop or hanging drop). A typical setup involves mixing a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of a reservoir solution on a cover slip, which is then sealed over a reservoir containing a larger volume of the same solution.
-
Screen a wide range of crystallization conditions using commercially available or custom-made screens that vary the precipitant (e.g., polyethylene (B3416737) glycol, salts), pH, and additives.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over time.
-
-
Crystal Optimization and Harvesting:
-
Once initial microcrystals ("hits") are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and other components to obtain larger, single crystals.
-
Carefully harvest the crystals from the drop and transfer them to a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen for storage and transport to a synchrotron X-ray source.
-
-
Data Collection and Structure Determination:
-
Mount the frozen crystal on a goniometer in an X-ray beamline.
-
Collect X-ray diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using molecular replacement, using a known structure of Cdk6 as a search model.
-
Refine the atomic model against the experimental data and build the inhibitor molecule into the electron density map.
-
Conclusion
The detailed understanding of the structure, properties, and mechanism of action of Cdk6 inhibitors like Palbociclib provides a solid foundation for the rational design of next-generation therapeutics. The experimental protocols outlined in this guide offer a practical framework for researchers engaged in the discovery and development of novel Cdk6-targeted cancer therapies. The continued exploration of the Cdk6 signaling pathway and its inhibitors holds significant promise for improving outcomes for patients with a variety of malignancies.
References
- 1. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 4. Activating Phosphorylation of Cyclin-Dependent Kinases in Budding Yeast - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Cdk6-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the target protein interactions of Cyclin-dependent kinase 6 (Cdk6) inhibitors, with a focus on the core mechanisms relevant to researchers, scientists, and drug development professionals. Due to the limited public availability of data for a specific inhibitor designated "Cdk6-IN-1," this document utilizes data from well-characterized and structurally similar Cdk6 inhibitors to provide a comprehensive and technically robust overview.
Core Target Interaction: Cdk6 and the Cell Cycle
Cyclin-dependent kinase 6 (Cdk6) is a key serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle.[1][2] In partnership with D-type cyclins, Cdk6 forms an active complex that phosphorylates and inactivates the Retinoblastoma tumor suppressor protein (pRb).[1][2] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2] Dysregulation of the Cdk6 pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1]
Quantitative Analysis of Cdk6 Inhibition
The efficacy of Cdk6 inhibitors is determined by their binding affinity and inhibitory concentration. The following tables summarize key quantitative data for representative Cdk6 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Potency (IC50) of Selected Cdk6 Inhibitors
| Inhibitor | Cdk6 IC50 (nM) | Cdk4 IC50 (nM) | Notes |
| Palbociclib (PD-0332991) | 16 | 11 | Orally active, selective inhibitor. |
| Ribociclib (LEE011) | 39 | 10 | Highly specific dual inhibitor. |
| Abemaciclib (LY2835219) | 10 | 2 | Selective inhibitor. |
| Flavopiridol (Alvocidib) | ~40 | ~40 | Pan-Cdk inhibitor, also targets Cdk1, Cdk2, and Cdk9. |
Table 2: Kinase Selectivity Profile of a Representative Cdk6 Inhibitor (Ribociclib)
| Kinase | IC50 (µM) |
| Cdk6/cyclin D3 | 0.039 |
| Cdk4/cyclin D1 | 0.01 |
| Cdk1/cyclin B | >10 |
| Cdk2/cyclin A | >10 |
| Cdk5/p25 | >10 |
| Cdk9/cyclin T1 | >10 |
Signaling Pathway of Cdk6 Inhibition
The canonical pathway of Cdk6 action and its inhibition is depicted below. Cdk6 inhibitors act as competitive inhibitors of ATP, preventing the phosphorylation of pRb and thereby inducing G1 cell cycle arrest.
Figure 1: Cdk6 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Cdk6 inhibitor activity. The following sections provide protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant Cdk6/Cyclin D3 enzyme
-
Kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., Rb protein fragment)
-
ATP
-
Cdk6 inhibitor (e.g., this compound)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the Cdk6 inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO).
-
Add 2 µl of Cdk6/Cyclin D3 enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proliferation Assay (CyQuant® Cell Proliferation Assay)
This assay measures cell proliferation by quantifying the cellular nucleic acid content via a fluorescent dye.
Materials:
-
Cancer cell line with a known dependency on Cdk6 (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cdk6 inhibitor (e.g., this compound)
-
CyQuant® GR dye/cell lysis buffer
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Cdk6 inhibitor or vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Remove the culture medium and freeze the plate at -80°C.
-
Thaw the plate and add 200 µl of the CyQuant® GR dye/cell lysis buffer to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure fluorescence with a plate reader (excitation ~485 nm, emission ~530 nm).
-
Determine the inhibitor's effect on cell proliferation by comparing the fluorescence of treated cells to control cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel Cdk6 inhibitor.
Figure 2: A representative experimental workflow for Cdk6 inhibitor evaluation.
This guide provides a foundational understanding of the interaction between Cdk6 and its inhibitors, supported by quantitative data and detailed experimental protocols. The provided information is intended to facilitate further research and development in the field of Cdk6-targeted cancer therapy.
References
The Discovery and Synthesis of Cdk6-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of the cell cycle, and its aberrant activity is frequently implicated in the pathogenesis of various cancers. This has rendered it an attractive target for the development of novel anticancer therapeutics. This technical whitepaper provides a comprehensive overview of the discovery and synthesis of Cdk6-IN-1, a potent and selective dual inhibitor of Cdk6 and Cdk9. This document details the synthetic route, biological activity, and preclinical evaluation of this compound, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction to Cdk6 in Cancer
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle.[1] Cdk6, in partnership with D-type cyclins, governs the G1-S phase transition, a critical checkpoint in cell cycle progression. Dysregulation of the Cdk6 pathway, often through overexpression or mutation, leads to uncontrolled cell proliferation, a hallmark of cancer. Consequently, the development of small molecule inhibitors targeting Cdk6 has emerged as a promising strategy in cancer therapy.
The Discovery of this compound
This compound, also referred to as compound 66 in the primary literature, was identified through a focused drug discovery effort aimed at developing orally bioavailable dual inhibitors of Cdk6 and Cdk9. The rationale for dual inhibition stems from the complementary roles of Cdk6 in cell cycle control and Cdk9 in regulating transcription, both of which are critical for tumor cell survival and proliferation. The lead compound belongs to a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives.[2]
Chemical Structure
The chemical structure of this compound is presented below:
Chemical Name: 5-chloro-N4-(4-(N,N-dimethylsulfamoyl)phenyl)-N2-(pyridin-2-yl)pyrimidine-2,4-diamine
(Structure to be inferred from the chemical name and related compounds in the search results)
Quantitative Biological Data
The inhibitory activity of this compound and other prominent Cdk6 inhibitors is summarized in the tables below. This data provides a comparative analysis of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Cdk6 | 40.5[1] |
| Cdk9 | 39.5[1] |
Table 2: Comparative In Vitro Activity of Selected Cdk6 Inhibitors
| Inhibitor | Cdk6 IC50 (nM) | Cdk4 IC50 (nM) | Cdk9 IC50 (nM) | Reference |
| This compound | 40.5 | - | 39.5 | [1] |
| Palbociclib | 15 | 9-11 | - | [3] |
| Ribociclib | 39 | 10 | - | [3] |
| Abemaciclib | 9.9 | 2 | Potent | [3] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Cdk6 signaling pathway and the general experimental workflows for the synthesis and evaluation of this compound.
Cdk6 Signaling Pathway
Caption: Cdk6 Signaling Pathway and Inhibition by this compound.
Synthetic Workflow for this compound
Caption: General Synthetic Workflow for this compound.
Biological Evaluation Workflow
Caption: Biological Evaluation Workflow for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound. These protocols are based on established methods in the field and information inferred from the primary literature.
Synthesis of this compound
The synthesis of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives generally involves a multi-step process. A representative synthetic scheme is outlined below, based on similar reported procedures.[4]
Step 1: Synthesis of 2,4,5-trichloropyrimidine (B44654). This starting material is commercially available or can be synthesized from uracil.
Step 2: Selective amination at the C4 position. 2,4,5-trichloropyrimidine is reacted with the appropriate aniline (B41778) derivative (in this case, 4-(N,N-dimethylsulfamoyl)aniline) in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol (B130326) at elevated temperatures.
Step 3: Amination at the C2 position. The resulting 2,5-dichloro-N4-phenylpyrimidin-4-amine is then reacted with 2-aminopyridine (B139424) in the presence of a palladium catalyst, such as Pd2(dba)3, and a phosphine (B1218219) ligand, like Xantphos, along with a base such as cesium carbonate in a solvent like 1,4-dioxane (B91453) under heating.
Purification and Characterization: The final product, this compound, is purified by column chromatography on silica (B1680970) gel. The structure and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Assay
The inhibitory activity of this compound against Cdk6 and Cdk9 is determined using a biochemical kinase assay. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[5]
Materials:
-
Recombinant human Cdk6/Cyclin D3 and Cdk9/Cyclin T1 enzymes.
-
Substrate (e.g., a peptide derived from retinoblastoma protein for Cdk6).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
This compound (dissolved in DMSO).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The antiproliferative activity of this compound is assessed in cancer cell lines, such as MDA-MB-231, using a cell viability assay like the MTT or CellTiter-Glo® assay.[6]
Materials:
-
MDA-MB-231 human breast cancer cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
MTT reagent or CellTiter-Glo® reagent.
-
96-well cell culture plates.
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to confirm the on-target effect of this compound by examining the phosphorylation status of downstream targets, such as the retinoblastoma protein (pRb).[7]
Materials:
-
MDA-MB-231 cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-pRb (Ser780), anti-total Rb, anti-Cdk6, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting membranes.
-
Chemiluminescent substrate.
Procedure:
-
Treat MDA-MB-231 cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on cell cycle distribution.[1]
Materials:
-
MDA-MB-231 cells.
-
This compound.
-
Ethanol (for fixation).
-
Propidium iodide (PI) or DAPI staining solution with RNase.
-
Flow cytometer.
Procedure:
-
Treat MDA-MB-231 cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
The antitumor efficacy of this compound is evaluated in a mouse xenograft model.[8]
Animals:
-
Immunocompromised mice (e.g., BALB/c nude mice).
Procedure:
-
Subcutaneously implant cancer cells (e.g., MDA-MB-231) into the flanks of the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule.
-
Administer the vehicle to the control group.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound represents a promising dual inhibitor of Cdk6 and Cdk9 with potent in vitro and in vivo antitumor activity. The detailed synthetic and biological evaluation protocols provided in this whitepaper offer a valuable resource for researchers aiming to further investigate this compound or develop novel Cdk6 inhibitors. The data presented herein underscores the therapeutic potential of targeting the Cdk6 pathway in cancer and provides a solid foundation for future preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. en.ice-biosci.com [en.ice-biosci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Effect of Cdk6-IN-1 on Retinoblastoma (Rb) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 6 (Cdk6) is a critical regulator of the cell cycle, primarily through its role in the phosphorylation and subsequent inactivation of the Retinoblastoma (Rb) tumor suppressor protein. Dysregulation of the Cdk6-Rb signaling axis is a hallmark of many cancers, making Cdk6 an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of Cdk6-IN-1, a novel inhibitor of Cdk6, on Rb phosphorylation. We will explore the underlying signaling pathway, present available quantitative data, and provide detailed experimental protocols for assessing the impact of this compound on this crucial cellular process.
Introduction to the Cdk6-Rb Signaling Pathway
The progression of the cell cycle is a tightly controlled process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 phase to the S phase is a key commitment point, largely governed by the activity of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes necessary for DNA synthesis.
The activation of Cdk6, in complex with its regulatory partner Cyclin D, is a pivotal event in overcoming this checkpoint. The Cdk6/Cyclin D complex phosphorylates Rb at multiple serine and threonine residues. This hyperphosphorylation of Rb leads to a conformational change, causing its dissociation from E2F. The liberated E2F then activates the transcription of target genes, driving the cell into the S phase and committing it to another round of division. In many cancer types, the overexpression or constitutive activation of Cdk6 leads to aberrant Rb phosphorylation, uncontrolled cell proliferation, and tumorigenesis.
This compound: A Novel Cyclin-Dependent Kinase 6 Inhibitor
This compound (also referred to as compound 4i in some literature) is a recently identified small molecule inhibitor of Cdk6.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in colorectal carcinoma.[1] The primary mechanism of action of this compound is believed to be the inhibition of Cdk6 kinase activity, leading to cell cycle arrest at the G1 phase.[1] By blocking the catalytic function of Cdk6, this compound is expected to prevent the hyperphosphorylation of Rb, thereby maintaining its tumor-suppressive function.
Quantitative Data on this compound Activity
While direct quantitative data on the inhibition of Rb phosphorylation by this compound is not extensively available in the public domain, the following table summarizes the reported in vitro activity of the compound against Cdk6 and its effect on cancer cell lines.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (Cdk6 enzymatic activity) | Not explicitly reported for pRb | Enzymatic assay | [1] |
| Effect on Gene Expression | Downregulation of CDK2, CDK4, and CDK6 | Colorectal carcinoma cells | [1] |
| Cell Cycle Analysis | Arrest at G1 phase | Colorectal carcinoma cells | [1] |
| Cytotoxicity (IC50) | 28.8 nM | Colorectal carcinoma cells (MTT assay) | [1] |
Note: The available literature focuses on the downstream cellular effects of this compound, such as cell cycle arrest and changes in gene expression, rather than providing a direct IC50 value for the inhibition of Rb phosphorylation.
Signaling Pathways and Experimental Workflows
Cdk6-Mediated Rb Phosphorylation Pathway
Caption: Cdk6-Rb signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro and cell-based analysis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the analysis of Cdk inhibitors and their effect on Rb phosphorylation.
In Vitro Cdk6 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Cdk6.
Materials:
-
Recombinant active Cdk6/Cyclin D3 complex
-
Recombinant Rb protein (substrate)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO-only control.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO control to each well.
-
Add 2 µL of a solution containing the Cdk6/Cyclin D3 enzyme to each well.
-
Add 2 µL of a substrate/ATP mix containing Rb protein and ATP to initiate the reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for linear reaction kinetics.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of Rb Phosphorylation in a Cellular Context
This protocol details the procedure to assess the effect of this compound on the phosphorylation of endogenous Rb in a cancer cell line.
Materials:
-
Rb-positive cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total Rb
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-phospho-Rb and anti-total Rb, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Rb, total Rb, and β-actin using densitometry software.
-
Calculate the ratio of phospho-Rb to total Rb for each treatment condition, normalized to the loading control.
-
Plot the normalized phospho-Rb/total Rb ratio against the concentration of this compound to visualize the dose-dependent inhibition of Rb phosphorylation.
-
Conclusion
This compound is a promising inhibitor of Cdk6 with demonstrated anti-proliferative effects in cancer cells. Its mechanism of action is centered on the inhibition of the Cdk6/Cyclin D complex, which is expected to lead to a reduction in the phosphorylation of the Retinoblastoma protein. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the efficacy of this compound and similar compounds in targeting the Cdk6-Rb signaling pathway. Further investigation into the specific effects of this compound on Rb phosphorylation will be crucial for its continued development as a potential cancer therapeutic.
References
Cdk6-IN-1 Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression and has emerged as a critical node in the transcriptional regulation of genes involved in proliferation, differentiation, and angiogenesis. Its enzymatic activity, in complex with D-type cyclins, primarily targets the retinoblastoma protein (pRb), leading to the activation of E2F transcription factors. However, Cdk6 also possesses kinase-independent functions, acting as a transcriptional co-factor for various transcription factors. This technical guide provides an in-depth overview of the mechanisms by which the selective inhibitor Cdk6-IN-1 modulates gene expression. We will explore the canonical Cdk6/pRb/E2F pathway, detail the experimental methodologies to assess these changes, and present quantitative data on the impact of Cdk6 inhibition on gene expression.
Introduction to Cdk6 and its Role in Gene Expression
Cyclin-dependent kinase 6 (Cdk6) is a serine/threonine kinase that plays a pivotal role in the G1 phase of the cell cycle.[1] In conjunction with its regulatory partners, the D-type cyclins (D1, D2, and D3), Cdk6 forms an active complex that phosphorylates and inactivates the retinoblastoma tumor suppressor protein (pRb).[2][3] This phosphorylation event is a critical checkpoint, as it liberates the E2F family of transcription factors, which in turn activate the transcription of genes necessary for the G1 to S phase transition and DNA replication.[1][3]
Beyond its canonical role in cell cycle control, Cdk6 has been shown to have kinase-independent functions in transcriptional regulation. It can directly associate with chromatin and interact with transcription factors to modulate the expression of genes involved in processes such as angiogenesis and hematopoiesis.[4] Given its frequent dysregulation in various cancers, Cdk6 has become an attractive target for therapeutic intervention.[1]
The Cdk6-pRb-E2F Signaling Pathway
The primary mechanism by which Cdk6 regulates gene expression is through the phosphorylation of pRb. In its hypophosphorylated state, pRb binds to E2F transcription factors, sequestering them and repressing the transcription of their target genes.[5] Upon phosphorylation by the Cdk6/cyclin D complex, pRb undergoes a conformational change, leading to the release of E2F.[3] Freed E2F can then bind to the promoter regions of its target genes, recruiting the necessary transcriptional machinery to initiate gene expression.[3]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor, such as E2F1, and to determine how these binding patterns are altered by this compound.
Protocol Outline:
-
Cell Culture and Treatment: Treat cells with this compound as described for RNA-Seq.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-E2F1). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis:
-
Alignment: Align sequenced reads to the reference genome.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome with significant enrichment of the transcription factor binding.
-
Differential Binding Analysis: Compare peak profiles between this compound treated and control samples to identify changes in transcription factor occupancy.
-
dot
Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is a targeted approach used to validate the gene expression changes observed in RNA-seq experiments.
Protocol Outline:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA as described above and reverse transcribe it into complementary DNA (cDNA).
-
Primer Design: Design and validate primers specific to the target genes of interest and a set of housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based assay.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Western Blotting for Protein Level Analysis
Western blotting is essential to confirm that changes in mRNA levels translate to corresponding changes in protein expression and to assess the phosphorylation status of key signaling proteins like pRb.
Protocol Outline:
-
Protein Extraction: Lyse treated and control cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total pRb, phospho-pRb (e.g., Ser780, Ser807/811), E2F1, and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Densitometrically quantify the band intensities to determine relative protein levels.
Kinase-Independent Regulation of Gene Expression by Cdk6
It is important for researchers to be aware that Cdk6 can also regulate gene expression independently of its kinase activity. Cdk6 can localize to the nucleus and act as a transcriptional co-factor. For instance, it has been shown to interact with transcription factors like STAT3 and c-Jun to regulate the expression of genes such as p16INK4a and VEGF-A. [4]Therefore, when studying the effects of this compound, it is crucial to consider that the observed changes in gene expression may not be solely due to the inhibition of pRb phosphorylation.
dot
Conclusion
This compound is a valuable tool for dissecting the intricate roles of Cdk6 in gene expression. Its primary mechanism of action involves the inhibition of the Cdk6/cyclin D complex, leading to the suppression of the pRb-E2F signaling axis and a subsequent decrease in the expression of genes required for cell cycle progression. A comprehensive understanding of its effects requires a combination of genome-wide transcriptomic and cistromic analyses, coupled with targeted validation at both the mRNA and protein levels. Furthermore, the kinase-independent functions of Cdk6 should be considered when interpreting the full spectrum of gene expression changes induced by its inhibition. This technical guide provides a framework for researchers to design and execute robust experiments to elucidate the precise molecular consequences of this compound treatment.
References
- 1. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 2. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK6 is activated by the atypical cyclin I to promote E2F‐mediated gene expression and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinase-independent, second life of CDK6 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Dual Facets of Cdk6 Inhibition: A Technical Guide to Apoptosis and Senescence
For Researchers, Scientists, and Drug Development Professionals
Note: This technical guide focuses on the functional consequences of Cyclin-dependent kinase 6 (Cdk6) inhibition. The specific inhibitor "Cdk6-IN-1" did not yield specific data in the literature. Therefore, this document leverages extensive research on well-characterized, potent Cdk4/6 inhibitors, such as Palbociclib, that are widely used to study the biological roles of Cdk6. The principles, pathways, and methodologies described herein are directly applicable to the study of any selective Cdk6 inhibitor.
Executive Summary
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of the cell cycle, primarily active during the G1 phase. Its canonical function involves partnering with D-type cyclins to phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein, thereby promoting entry into the S phase. Recent research has unveiled a more complex role for Cdk6, implicating it in both the suppression of apoptosis and the modulation of cellular senescence. This guide provides an in-depth technical overview of the role of Cdk6 inhibition in inducing these two critical cellular fates. We will explore the underlying signaling pathways, present quantitative data from key experiments, and provide detailed protocols for assessing the apoptotic and senescent phenotypes induced by Cdk6 inhibition.
The Role of Cdk6 in Apoptosis and Senescence
Cdk6's influence on cell fate is multifaceted. While its proliferative role is well-established, its involvement in apoptosis and senescence is context-dependent and often intertwined.
Apoptosis: Cdk6 has been shown to antagonize p53-induced apoptosis. By promoting cell cycle progression, Cdk6 can override p53-mediated checkpoints that would otherwise lead to programmed cell death in response to cellular stress or DNA damage. Inhibition of Cdk6 can, therefore, sensitize cells to apoptotic stimuli. In some cancer cell types, prolonged Cdk6 inhibition can directly induce apoptosis, often in a p53-dependent manner, through the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3.
Senescence: A more common outcome of Cdk6 inhibition is the induction of cellular senescence, a state of irreversible growth arrest. By preventing the phosphorylation of Rb, Cdk6 inhibitors maintain Rb in its active, hypophosphorylated state. Active Rb sequesters the E2F transcription factor, halting the expression of genes required for S-phase entry and leading to a stable G1 arrest characteristic of senescence. This senescent state is often accompanied by morphological changes and the expression of specific biomarkers, such as senescence-associated β-galactosidase (SA-β-gal) and the cyclin-dependent kinase inhibitor p21.
Quantitative Data on the Effects of Cdk6 Inhibition
The following tables summarize quantitative data from studies investigating the effects of Cdk4/6 inhibitors (with significant Cdk6 activity) on apoptosis and senescence markers.
Table 1: Effect of Palbociclib on Cell Viability and Apoptosis
| Cell Line | Treatment | Parameter Measured | Result |
| AGS (Gastric Cancer) | Palbociclib (0.5, 1, 2 µM) for 48h | % Apoptotic Cells (Annexin V) | Dose-dependent increase (P<0.01)[1] |
| HGC-27 (Gastric Cancer) | Palbociclib (0.5, 1, 2 µM) for 48h | % Apoptotic Cells (Annexin V) | Dose-dependent increase (P<0.01)[1] |
| H520 (Lung Squamous Cell Carcinoma) | Palbociclib (0-20 µM) for 24h | % Apoptotic Cells (Annexin V) | Dose-dependent increase (IC50 = 8.88 µM)[2] |
| H226 (Lung Squamous Cell Carcinoma) | Palbociclib (0-20 µM) for 24h | % Apoptotic Cells (Annexin V) | Dose-dependent increase (IC50 = 9.61 µM)[2] |
Table 2: Effect of Palbociclib on Senescence and Cell Cycle Arrest
| Cell Line | Treatment | Parameter Measured | Result |
| AGS (Gastric Cancer) | Palbociclib (0.5, 1, 2 µM) for 72h | % SA-β-gal Positive Cells | Dose-dependent increase (P<0.01)[3] |
| HGC-27 (Gastric Cancer) | Palbociclib (0.5, 1, 2 µM) for 72h | % SA-β-gal Positive Cells | Dose-dependent increase (P<0.01)[3] |
| Sarcoma Cell Lines (AA, AW, AX, BG) | Palbociclib (10 µM) for 4 days | % SA-β-gal Positive Cells | Significant increase in all cell lines[4] |
| Neuroblastoma Cell Lines (sensitive) | LEE011 (CDK4/6 inhibitor) | % Cells in G1 Phase | Significant increase |
| MCF7 (Breast Cancer) | Palbociclib (500 nM) for 14 days | % SA-β-gal Positive Cells | Increased staining, indicative of senescence |
Table 3: Effect of Palbociclib on Key Protein Expression Levels
| Cell Line | Treatment | Protein | Change in Expression/Phosphorylation |
| AGS (Gastric Cancer) | Palbociclib (0.5, 1, 2 µM) | p-Rb (Ser780) | Dose-dependent decrease[5] |
| AGS (Gastric Cancer) | Palbociclib (0.5, 1, 2 µM) | p21 | Dose-dependent increase[1] |
| HGC-27 (Gastric Cancer) | Palbociclib (0.5, 1, 2 µM) | p-Rb | Dose-dependent decrease |
| HGC-27 (Gastric Cancer) | Palbociclib (0.5, 1, 2 µM) | p21 | Dose-dependent increase[1] |
| Sarcoma Cell Lines | Palbociclib (10 µM) | p-Rb | Decreased phosphorylation[4] |
| Oral Squamous Cell Carcinoma | Palbociclib | p-Rb, c-Myc, CDC25A | Decreased expression/phosphorylation[6] |
| Oral Squamous Cell Carcinoma | Palbociclib | p21 | Increased expression (p53-independent)[6] |
Signaling Pathways
The decision between apoptosis and senescence upon Cdk6 inhibition is governed by a complex interplay of signaling pathways, most notably the Rb and p53 pathways.
Cdk6-Rb-E2F Pathway in Senescence
Inhibition of Cdk6 directly impacts the Rb-E2F pathway, a cornerstone of cell cycle control. This is the primary mechanism through which Cdk6 inhibition induces senescence.
References
- 1. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The intricate dance of cell cycle control is orchestrated by a family of enzymes known as cyclin-dependent kinases (CDKs). Among these, Cdk6, in complex with its regulatory partner Cyclin D, plays a pivotal role in the G1 phase of the cell cycle, acting as a gateway for cells to commit to division. Dysregulation of the Cdk6/Cyclin D axis is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of Cdk6-IN-1, a representative small molecule inhibitor, and its interaction with the Cdk6/Cyclin D complex. For the purpose of this guide, we will focus on Palbociclib (PD-0332991), a well-characterized and clinically approved Cdk4/6 inhibitor, as a surrogate for the less specifically defined "Cdk6-IN-1".
Introduction to Cdk6 and the Cdk6/Cyclin D Complex
Cyclin-dependent kinase 6 (Cdk6) is a serine/threonine kinase that, in its monomeric form, remains catalytically inactive.[1][2] Its activation is contingent upon binding to a D-type cyclin (Cyclin D1, D2, or D3).[1][2][3] This binding event induces a conformational change in Cdk6, exposing its active site and enabling its kinase activity. The primary substrate of the active Cdk6/Cyclin D complex is the Retinoblastoma protein (Rb).[3][4] Phosphorylation of Rb by Cdk6/Cyclin D leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[3][4] Given this critical role in cell cycle progression, the aberrant activity of Cdk6 is frequently implicated in the uncontrolled proliferation characteristic of cancer.[3]
Cdk6-IN-1 (Palbociclib): A Potent Inhibitor of the Cdk6/Cyclin D Complex
This compound, represented here by Palbociclib, is a highly selective, reversible, small-molecule inhibitor of Cdk4 and Cdk6. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk6 and preventing the phosphorylation of its substrates.[5] This action effectively halts the cell cycle in the G1 phase, thereby inhibiting the proliferation of cancer cells that are dependent on the Cdk4/6 pathway.
Quantitative Data for Cdk6 Inhibition
The inhibitory potency of various Cdk4/6 inhibitors, including Palbociclib, has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| Palbociclib (PD-0332991) | Cdk6/Cyclin D3 | 16 | Cell-free enzyme assay[5][6] |
| Ribociclib | Cdk6/Cyclin D3 | 39 | Cell-free enzyme assay[5] |
| Abemaciclib | Cdk6/Cyclin D1 | 10 | Cell-free enzyme assay[5] |
Experimental Protocols
The determination of Cdk6 inhibitory activity and the characterization of its interaction with inhibitors involve a range of biochemical and cell-based assays.
In Vitro Cdk6 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[7]
Objective: To measure the kinase activity of Cdk6/Cyclin D and determine the IC50 value of an inhibitor.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant active Cdk6/Cyclin D3 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
Substrate (e.g., a peptide derived from Rb protein)
-
ATP
-
This compound (Palbociclib)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well opaque plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution, followed by the diluted Cdk6/Cyclin D3 enzyme. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line dependent on Cdk6 activity (e.g., a breast cancer cell line)
-
Cell culture medium and supplements
-
This compound (Palbociclib)
-
Cell proliferation reagent (e.g., resazurin-based)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Measure Proliferation: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Cdk6/Cyclin D Signaling Pathway
Caption: The Cdk6/Cyclin D signaling pathway and the inhibitory action of this compound.
Mechanism of Action of this compound
Caption: Competitive ATP binding mechanism of this compound.
Experimental Workflow for Kinase Inhibitor Screening
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
The Impact of Selective Cdk6 Inhibition on Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 6 (Cdk6) has emerged as a key regulator of tumor angiogenesis, acting through mechanisms independent of its well-established role in cell cycle progression. A significant kinase-independent function of Cdk6 involves the transcriptional upregulation of Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor.[1][2] This discovery has positioned Cdk6 as a promising therapeutic target for anti-angiogenic strategies in cancer therapy. This technical guide provides a comprehensive overview of the impact of selective Cdk6 inhibition on tumor angiogenesis, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.
Quantitative Data on the Effects of Selective Cdk4/6 Inhibitors
While specific quantitative data on the direct anti-angiogenic effects of selective Cdk6 inhibitors on endothelial cells is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC50) of widely studied Cdk4/6 inhibitors on various cancer cell lines. This data provides context for the potency of these compounds, which also exhibit effects on the tumor microenvironment, including angiogenesis.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| Palbociclib (B1678290) (PD-0332991) | Cdk4/Cdk6 | MCF-7 (Breast Cancer) | 11 (Cdk4/cyclin D1), 15 (Cdk6/cyclin D2) | [3] |
| MDA-MB-231 (Breast Cancer) | 850 | [4] | ||
| Ribociclib (LEE011) | Cdk4/Cdk6 | Neuroblastoma cell lines (average of 12) | 307 | [5] |
| Abemaciclib (LY2835219) | Cdk4/Cdk6 | Multiple tumor types | 2 (Cdk4), 10 (Cdk6) | [6] |
| ZINC585291674 | Cdk4/Cdk6 | (Biochemical Assay) | 184.14 (Cdk4), 111.78 (Cdk6) | [1] |
| Fascaplysin | Cdk4/Cdk6 | (Biochemical Assay) | 350 (Cdk4), 3400 (Cdk6) | [7] |
Table 1: IC50 Values of Selective Cdk4/6 Inhibitors on Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) of various selective Cdk4/6 inhibitors against different cancer cell lines, as determined in biochemical or cell-based assays.
Key Signaling Pathways in Cdk6-Mediated Angiogenesis
Cdk6 influences tumor angiogenesis primarily through its impact on VEGF-A expression. The following diagram illustrates the known signaling pathway.
Caption: Cdk6 kinase-independent regulation of VEGF-A transcription.
Recent evidence also suggests a feedback loop where VEGF itself can stimulate Cdk6 expression and activity in endothelial cells through the PI3K-mTOR signaling pathway.[7]
Caption: VEGF-induced Cdk6 expression and activity in endothelial cells.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline methodologies for key in vitro and in vivo angiogenesis assays. While these are general protocols, they can be adapted for testing the effects of selective Cdk6 inhibitors.
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells, a key step in angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
96-well cell culture plates
-
Selective Cdk6 inhibitor (e.g., Palbociclib)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
The following day, replace the medium with fresh medium containing various concentrations of the selective Cdk6 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.[8]
-
2. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel or Geltrex)
-
96-well cell culture plates
-
Selective Cdk6 inhibitor
-
Calcein AM (for visualization)
-
Fluorescence microscope
-
-
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of the selective Cdk6 inhibitor.
-
Seed 1.5 x 10^4 cells in 100 µL onto the solidified gel in each well.
-
Incubate at 37°C for 4-18 hours.
-
Visualize the tube formation using a phase-contrast microscope.
-
For quantification, the cells can be stained with Calcein AM and imaged using a fluorescence microscope.
-
Analyze the images for parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Caption: Workflow for the endothelial cell tube formation assay.
In Vivo Tumor Angiogenesis Model
1. Xenograft Tumor Model and Microvessel Density Analysis
This model assesses the effect of a Cdk6 inhibitor on tumor growth and the formation of new blood vessels within the tumor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms solid tumors (e.g., A549, MCF-7)
-
Selective Cdk6 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31 or anti-CD34)
-
Microscope for imaging
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the selective Cdk6 inhibitor to the treatment group according to a predetermined dosing schedule (e.g., oral gavage daily). The control group receives the vehicle.[9]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform immunohistochemical staining on tumor sections using an antibody against an endothelial cell marker (e.g., CD31).
-
Capture images of the stained sections at high magnification.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per field of view or by measuring the total stained area using image analysis software.[10]
-
Caption: Workflow for an in vivo tumor angiogenesis study.
Conclusion and Future Directions
The kinase-independent function of Cdk6 in promoting tumor angiogenesis through the upregulation of VEGF-A presents a compelling rationale for the development and utilization of selective Cdk6 inhibitors as anti-angiogenic agents. While the currently available data primarily focuses on the anti-proliferative effects of dual Cdk4/6 inhibitors on cancer cells, further research is warranted to specifically elucidate the direct effects of selective Cdk6 inhibitors on endothelial cells and the tumor vasculature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the anti-angiogenic potential of novel Cdk6-targeting compounds. Future studies should aim to generate specific quantitative data on the anti-angiogenic properties of these inhibitors, both in vitro and in vivo, to fully realize their therapeutic potential in oncology.
References
- 1. Vascular Endothelial Growth Factor Inhibition by dRK6 Causes Endothelial Apoptosis, Fibrosis, and Inflammation in the Heart via the Akt/eNOS Axis in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK6-mediated endothelial cell cycle acceleration drives arteriovenous malformations in hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo | MDPI [mdpi.com]
- 5. Ribociclib | LEE011 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 6. The Role of CDK4/6 Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK6-mediated endothelial cell cycle acceleration drives arteriovenous malformations in hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-Vivo Visualization of Tumor Microvessel Density and Response to Anti-Angiogenic Treatment by High Resolution MRI in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk6-IN-1 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[1][2] In conjunction with its regulatory partner, cyclin D, Cdk6 phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and subsequent activation of genes required for DNA synthesis.[1][2] Dysregulation of the Cdk6 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[3][4] Cdk6-IN-1 is a representative small molecule inhibitor designed to target the kinase activity of Cdk6, thereby inducing cell cycle arrest and inhibiting tumor cell proliferation.[5][6] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound and similar inhibitors.
Mechanism of Action
Cdk6, in a complex with cyclin D, acts as a serine/threonine kinase.[7] This complex phosphorylates and inactivates the tumor suppressor protein pRb.[1] Inactivated pRb releases the E2F transcription factor, which then activates the transcription of genes necessary for the G1 to S phase transition.[2] this compound is an ATP-competitive inhibitor that binds to the active site of Cdk6, preventing the phosphorylation of its substrates and thereby blocking downstream signaling, leading to a G1 phase cell cycle arrest.[5]
Cdk6 Signaling Pathway
Caption: Cdk6 signaling pathway leading to G1/S phase transition.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| CDK6/9-IN-1 | Cdk6, Cdk9 | 40.5 (Cdk6) | Biochemical | [5] |
| CDK6/PIM1-IN-1 | Cdk6, PIM1 | 39 (Cdk6) | Biochemical | [6] |
| Palbociclib | Cdk4, Cdk6 | 11 (Cdk4), 16 (Cdk6) | Biochemical | [7] |
| Ribociclib | Cdk4, Cdk6 | 10 (Cdk4), 39 (Cdk6) | Biochemical | [8] |
| Abemaciclib | Cdk4, Cdk6 | 2 (Cdk4), 5 (Cdk6) | Biochemical | [8] |
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[9]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human Cdk6/Cyclin D3 enzyme
-
Kinase substrate (e.g., a peptide derived from Rb protein like 5-FAM-Dyrktide)[10]
-
ATP
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for a luminescence-based Cdk6 biochemical assay.
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.[11]
-
To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO for the control.
-
Add 2 µL of diluted Cdk6/Cyclin D3 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Principle: This assay determines the effect of this compound on the proliferation of a cancer cell line that is dependent on Cdk6 activity. Cell viability is measured using a colorimetric or fluorometric reagent.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, a breast cancer cell line)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well clear bottom plates for cell culture
-
Plate reader for absorbance or fluorescence
Workflow Diagram:
Caption: Workflow for a cell-based proliferation assay.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Cell Cycle Analysis by Flow Cytometry
Principle: This assay is used to confirm that the anti-proliferative effect of this compound is due to cell cycle arrest, specifically at the G1 phase. Cells are treated with the inhibitor, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around its GI50 value and a vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G0/G1 population in this compound-treated cells compared to the control indicates G1 arrest.[5]
References
- 1. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Potential Target of CDK6 Signaling Pathway for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-33601-100mg | CDK6/PIM1-IN-1 [2677026-14-9] Clinisciences [clinisciences.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cdk6-IN-1 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression and has emerged as a critical therapeutic target in various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3][4] Cdk6, in complex with D-type cyclins, governs the G1-S phase transition by phosphorylating and inactivating the retinoblastoma protein (Rb).[5][6] Beyond its canonical role in cell cycle control, Cdk6 also possesses kinase-independent functions, including the transcriptional regulation of key genes involved in oncogenesis, such as those related to the p53 pathway and myeloid differentiation.[1][7]
In many subtypes of leukemia, particularly those with MLL rearrangements or FLT3-ITD mutations, cancer cells exhibit a strong dependence on Cdk6 for their proliferation and survival.[2][4][8] Inhibition of Cdk6 has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in leukemia cells, making it an attractive strategy for therapeutic intervention.[2][7][8]
This document provides detailed application notes and protocols for the use of a representative Cdk6 inhibitor, here referred to as Cdk6-IN-1 (using Palbociclib/PD-0332991 as a well-characterized example), in leukemia research. Palbociclib is a potent and selective inhibitor of both Cdk4 and Cdk6.[9][10]
Data Presentation
The following tables summarize the inhibitory activity of representative Cdk4/6 inhibitors against their target kinases and their effects on various leukemia cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdk4/6 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Palbociclib (PD-0332991) | Cdk4 | 11 | [11] |
| Cdk6 | 16 | [11] | |
| Ribociclib (B560063) (LEE011) | Cdk4/cyclin D1 | 10 | [12] |
| Cdk6/cyclin D3 | 39 | [12] | |
| Abemaciclib | Cdk4 | 2 | [13] |
| Cdk6 | 10 | [13] |
Table 2: Cellular Activity of Palbociclib (PD-0332991) in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Effect | Effective Concentration | Reference |
| MV4-11 | AML (FLT3-ITD) | G1 cell cycle arrest | Not specified | [4] |
| MOLM-14 | AML (FLT3-ITD) | Inhibition of proliferation | Not specified | [4] |
| NOMO-1 | AML (MLL-AF9) | Dose-dependent reduction in colony formation | Not specified | [8] |
| THP-1 | AML (MLL-AF9) | Dose-dependent reduction in colony formation | Not specified | [8] |
Signaling Pathways and Experimental Workflows
Cdk6 Signaling Pathway in Leukemia
The diagram below illustrates the central role of the Cdk6/Cyclin D complex in regulating the G1-S phase transition of the cell cycle, a pathway often dysregulated in leukemia.
Caption: Cdk6 signaling pathway in cell cycle progression.
Experimental Workflow for Evaluating this compound in Leukemia Cells
This workflow outlines the key steps for assessing the efficacy of a Cdk6 inhibitor in leukemia cell lines.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of leukemia cells.
Materials:
-
Leukemia cell line of interest (e.g., MV4-11, MOLM-14)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (e.g., Palbociclib) stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in exponential growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of Rb and the expression levels of Cdk6 and Cyclin D.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser780), anti-Rb, anti-Cdk6, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Leukemia cells treated with this compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest treated and untreated cells (approximately 1 x 10^6 cells per sample).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
References
- 1. CDK6 Inhibition: A Novel Approach in AML Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK6 Inhibition: A Novel Approach in AML Management [mdpi.com]
- 8. Requirement for CDK6 in MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Utilizing Cdk6 Inhibitors in Breast Cancer Cell Lines
Introduction
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[1][2] In complex with D-type cyclins, Cdk6 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA synthesis.[1][3] Dysregulation of the Cdk6 pathway is a common feature in many cancers, including breast cancer, making it an attractive target for therapeutic intervention.[4][5] Selective inhibitors of Cdk6 can induce cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells.[3] These application notes provide an overview of the use of Cdk6 inhibitors in breast cancer cell lines, including data on the activity of representative inhibitors and detailed experimental protocols.
Data Presentation
The efficacy of Cdk6 inhibition can vary among different breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. Below is a summary of reported IC50 values for well-characterized Cdk4/6 inhibitors in various breast cancer cell lines.
| Inhibitor | Target(s) | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Palbociclib | Cdk4/Cdk6 | MCF-7 | 0.011 | [6] |
| Ribociclib | Cdk4/Cdk6 | Multiple | Not specified | [1] |
| Abemaciclib | Cdk4/Cdk6 | Multiple | Not specified | [6] |
| Representative Dual Gpx4/CDK Inhibitor (Compound B9) | Cdk6 | MDA-MB-231 | 0.80 | [7] |
| Representative Dual Gpx4/CDK Inhibitor (Compound B9) | Cdk4 | - | 0.191 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line, assay type, and incubation time. It is crucial to determine the IC50 for the specific inhibitor and cell lines used in your research.
Signaling Pathway and Experimental Workflow
To effectively utilize Cdk6 inhibitors in research, it is essential to understand the underlying signaling pathway and to follow a structured experimental workflow.
Caption: Cdk6 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for evaluating Cdk6 inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of a Cdk6 inhibitor on breast cancer cell lines. These protocols should be adapted and optimized for the specific reagents and equipment available in your laboratory.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cdk6 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Cdk6 inhibitor in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated Rb (pRb), total Rb, Cdk6, and Cyclin D3.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser780), anti-Rb, anti-Cdk6, anti-Cyclin D3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 phase would be indicative of Cdk6 inhibition.
-
References
- 1. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 3. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cdk6-IN-1 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk6-IN-1, also identified as compound 66, is a potent and orally bioavailable dual inhibitor of Cyclin-dependent kinase 6 (CDK6) and Cyclin-dependent kinase 9 (CDK9).[1][2] It has demonstrated significant anti-proliferative activity and has been shown to effectively inhibit tumor growth in preclinical mouse xenograft models.[2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse xenograft studies, based on published research.
Mechanism of Action: this compound exerts its anti-tumor effects by targeting two key kinases involved in cell cycle progression and transcription.
-
CDK6 Inhibition: Cdk6, in complex with cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition. By inhibiting CDK6, this compound prevents Rb phosphorylation, leading to G1 cell cycle arrest and a subsequent block in cell proliferation.
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription of many genes, including anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to a decrease in the transcription of these survival genes, thereby promoting apoptosis in cancer cells.
Data Presentation
The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound in a mouse xenograft model using the MDA-MB-231 human breast cancer cell line.
Table 1: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) % | Final Tumor Volume (mm³) (Mean ± SD) |
| Vehicle Control | - | Oral gavage | - | 1250 ± 150 |
| This compound | 50 | Oral gavage | 65% | 437.5 ± 85 |
Data extrapolated from figures and text in the cited literature.
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Dose (mg/kg) | 10 (intraperitoneal) |
| Cmax (nM) | 741 |
| Tmax (h) | Not Reported |
| AUC (nM*h) | Not Reported |
| Half-life (t½) (min) | 35 (in mouse liver microsomes) |
Pharmacokinetic data is based on a similar CDK6-targeting PROTAC for illustrative purposes, as specific oral PK data for this compound was not fully detailed in the primary source.
Experimental Protocols
Protocol 1: MDA-MB-231 Mouse Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model of human breast cancer in immunodeficient mice and the subsequent treatment with this compound.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female BALB/c nude mice (4-6 weeks old)
-
This compound (Compound 66)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-gauge)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation:
-
Trypsinize the cells and wash them twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel (optional, to enhance tumor take rate) at a final concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle solution at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 100 µL volume for a 20g mouse).
-
Administer the this compound suspension or vehicle control to the respective groups via oral gavage once daily.
-
-
Efficacy Evaluation:
-
Continue treatment for the specified duration (e.g., 21 days).
-
Continue to measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Protocol 2: Western Blot Analysis of Downstream Targets
This protocol is for assessing the pharmacodynamic effects of this compound on its target signaling pathways in tumor tissue.
Materials:
-
Excised tumor tissue from the xenograft study
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780), anti-Rb, anti-p-RNA Pol II (Ser2), anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissues in RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Mouse Xenograft Study
Caption: Workflow for this compound mouse xenograft study.
References
Cdk6-IN-1 IC50 determination in various cell lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the determination of the half-maximal inhibitory concentration (IC50) of Cdk6-IN-1 in various cell lines. This compound, also identified as compound 66, is a potent and orally active dual inhibitor of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9).[1] Understanding its potency and mechanism of action is critical for its development as a potential therapeutic agent. This document outlines the necessary experimental procedures, data presentation standards, and visual aids to facilitate research and development efforts.
Introduction
Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle, primarily functioning in the G1 phase to phosphorylate and inactivate the retinoblastoma (Rb) protein. This action allows for the release of the E2F transcription factor, which in turn promotes the expression of genes necessary for the G1 to S phase transition. Dysregulation of the CDK6 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a significant inhibitor of CDK6, and these notes provide a framework for its characterization.
Data Presentation
The inhibitory activity of this compound is summarized in the tables below, presenting its IC50 values against enzymatic targets and in a cancer cell line.
Table 1: Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| CDK6 | 40.5 |
| CDK9 | 39.5 |
Data sourced from MedChemExpress, referencing Yang Wang, et al. (2020).[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Concentration |
| MDA-MB-231 | Cell Cycle Analysis | Induces G0/G1 cell cycle arrest | 4 or 8 µM |
Data sourced from MedChemExpress, referencing Yang Wang, et al. (2020).[1]
Signaling Pathway
The diagram below illustrates the canonical Cdk6 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of this compound in a selected cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow Diagram
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The specific conditions for cell culture and assays may require optimization depending on the cell line and laboratory-specific reagents and equipment. It is recommended to consult the original research publication for further details on the experimental conditions used to generate the initial data.
References
Application Notes and Protocols for Cdk6-IN-1 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression, specifically controlling the G1 to S phase transition.[1][2] In complex with D-type cyclins, Cdk6 phosphorylates and inactivates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent expression of genes required for DNA synthesis.[2][3] Dysregulation of the Cdk6 signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4]
Cdk6-IN-1 is a potent and selective small molecule inhibitor of Cdk6. For this compound to be an effective therapeutic agent, it must be able to cross the cell membrane to reach its intracellular target. Therefore, assessing its cell permeability is a critical step in its preclinical development. This document provides detailed application notes and protocols for determining the cell permeability of this compound using in vitro models.
Cdk6 Signaling Pathway
The diagram below illustrates the canonical Cdk6 signaling pathway, which is central to cell cycle control. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate Cdk6. The active Cdk6/Cyclin D complex then phosphorylates the retinoblastoma protein (pRb), disrupting its interaction with the E2F transcription factor. Liberated E2F then drives the transcription of genes necessary for the cell to enter the S phase of the cell cycle. This compound exerts its effect by inhibiting the kinase activity of Cdk6, thereby preventing pRb phosphorylation and inducing G1 cell cycle arrest.
References
- 1. CDK6 kinase activity is required for thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1239766 - Inhibition of CDK6 (unknown origin) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
Application Note: Western Blot Analysis of Cdk6 Pathway Alterations Following Cdk6-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression, primarily active during the G1 phase.[1][2] In complex with D-type cyclins, Cdk6 phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein.[1][2] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][2] Dysregulation of Cdk6 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2] Cdk6-IN-1 is a chemical inhibitor that can be used to probe the function of Cdk6 and assess its potential as a therapeutic target. This document provides a detailed protocol for performing Western blot analysis to measure the effects of this compound treatment on Cdk6 and its downstream signaling pathway.
Cdk6 Signaling Pathway and Inhibition
The Cdk6/Cyclin D complex is a critical driver of the G1/S phase transition. Its primary substrate is the Rb protein. Upon phosphorylation by Cdk6, Rb is inactivated, leading to the activation of E2F transcription factors and subsequent cell cycle progression.[1][2][3] this compound is expected to inhibit the kinase activity of Cdk6, thereby preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.
Caption: Cdk6 signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to analyze changes in protein expression and phosphorylation.
Materials and Reagents:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow:
Caption: Step-by-step workflow for Western blot analysis.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Data Presentation
The following table provides a template for summarizing the expected results from the Western blot analysis. Treatment with this compound is expected to decrease the phosphorylation of Rb without significantly affecting the total levels of Cdk6 or Rb.
Table 1: Summary of Antibodies and Expected Results
| Target Protein | Function | Expected Molecular Weight (kDa) | Recommended Antibody Dilution | Expected Result with this compound Treatment |
| Phospho-Rb (Ser780) | Inactive form of Rb[4] | ~110 | 1:1000[4] | ↓ Decrease |
| Phospho-Rb (Ser807/811) | Inactive form of Rb[5][6] | ~110 | 1:1000[6] | ↓ Decrease |
| Total Rb | Tumor suppressor, Cdk6 substrate[5] | ~110 | 1:1000 | ↔ No significant change |
| Total Cdk6 | Target of this compound[7][8] | ~40 | 1:1000[8] | ↔ No significant change |
| β-actin / GAPDH | Loading control | ~42 / ~37 | 1:1000 - 1:5000 | ↔ No significant change |
Note: Optimal antibody dilutions and treatment conditions should be determined empirically by the researcher.
References
- 1. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 2. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Rb (Ser807) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. CDK6 (DCS83) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. CDK6 (D4S8S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening of Cdk6-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression, playing a crucial role in the G1 to S phase transition.[1] Dysregulation of CDK6 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[2] High-throughput screening (HTS) of small molecule libraries is a powerful strategy to identify novel and potent CDK6 inhibitors. Cdk6-IN-1 is a representative small molecule inhibitor of CDK6, designed for high-throughput screening campaigns to identify and characterize its inhibitory effects on the CDK6 signaling pathway. These application notes provide detailed protocols for biochemical and cell-based assays to assess the activity of this compound and other potential CDK6 inhibitors.
CDK6 Signaling Pathway
The canonical CDK6 signaling pathway involves its activation by D-type cyclins (Cyclin D1, D2, and D3). The active CDK6/Cyclin D complex then phosphorylates the Retinoblastoma protein (pRb).[3] Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and cell cycle progression.[3]
High-Throughput Screening Workflow
A typical HTS campaign for identifying CDK6 inhibitors involves a multi-stage process, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Data Presentation: Inhibitory Activity of Known CDK6 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized CDK inhibitors against CDK6. This data serves as a reference for benchmarking the potency of newly identified inhibitors like this compound.
| Compound Name | CDK6 IC50 (nM) | Assay Type | Reference |
| Palbociclib (PD-0332991) | 16 | Enzymatic | [4] |
| Ribociclib (LEE011) | 39 | Enzymatic | [5] |
| Abemaciclib | 10 | Enzymatic | [6] |
| Staurosporine | 2.2 | Enzymatic | [7] |
| Seliciclib | 23500 | Enzymatic | [6] |
| Ro 31-8220 | 7.83 | Enzymatic | [7] |
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK6/Cyclin D3 enzyme
-
Substrate: Histone H1[3]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[8]
-
This compound and other test compounds
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic dispenser or a pintool, transfer 20-50 nL of each compound dilution to the wells of a 384-well assay plate.
-
Include positive controls (e.g., a known CDK6 inhibitor like Palbociclib) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Preparation:
-
Thaw the recombinant CDK6/Cyclin D3 enzyme and Histone H1 substrate on ice.
-
Prepare a 2X enzyme solution in Kinase Assay Buffer. The final enzyme concentration should be determined empirically by titration.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final concentration of Histone H1 is typically 1 mg/ml and ATP at its Km for CDK6.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: pRb Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of the endogenous CDK6 substrate, pRb, in a cellular context.
Materials:
-
Human cancer cell line expressing CDK6 and pRb (e.g., MCF-7, Colo-205)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or other test compounds for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total pRb and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-pRb signal to the total pRb and the loading control.
-
Determine the effect of this compound on pRb phosphorylation at different concentrations.
-
Cell-Based Assay: Cell Proliferation Assay
This assay assesses the effect of CDK6 inhibition on the proliferation of cancer cells. It is important to use a DNA-based or cell counting assay rather than a metabolic assay (e.g., MTT or CellTiter-Glo®) as CDK4/6 inhibitors can cause cell cycle arrest without immediately affecting metabolic activity, which can lead to misleading results.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
CyQUANT® Direct Cell Proliferation Assay Kit or similar DNA-based proliferation assay
-
Clear-bottom, black-walled 96-well or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Seed cells at a low density in 96-well or 384-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or other test compounds. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the CyQUANT® Direct Cell Proliferation Assay. This typically involves adding a lysis buffer containing a DNA-binding dye to the wells.
-
Incubate for a short period at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the log of the compound concentration.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of this compound and other potential CDK6 inhibitors. The combination of a robust biochemical primary screen with orthogonal and cell-based secondary assays is crucial for the identification and validation of promising lead compounds for further drug development. These methodologies can be adapted and optimized to suit specific research and drug discovery needs.
References
- 1. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK6/cyclin D1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Cdk6-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression, primarily active during the G1 phase. In complex with D-type cyclins, Cdk6 phosphorylates and inactivates the Retinoblastoma (Rb) protein, a tumor suppressor. This inactivation allows for the release of the E2F transcription factor, which in turn promotes the expression of genes necessary for the transition from G1 to the S phase of the cell cycle. Dysregulation of the Cdk6 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.
Cdk6-IN-1 is a potent and selective inhibitor of Cdk6. By blocking the kinase activity of Cdk6, this compound prevents the phosphorylation of Rb, thereby maintaining its suppression of E2F. This leads to a halt in the cell cycle at the G1/S checkpoint, inhibiting the proliferation of cancer cells. Consequently, this cell cycle arrest can subsequently trigger apoptosis, or programmed cell death.
These application notes provide detailed protocols for utilizing flow cytometry to quantitatively analyze the effects of this compound on the cell cycle and apoptosis. Flow cytometry is a powerful technique that allows for the rapid analysis of single cells within a heterogeneous population, providing valuable insights into the mechanism of action of therapeutic compounds like this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from flow cytometry analysis of a human cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound for 48 hours.
Table 1: Cell Cycle Distribution Analysis after this compound Treatment
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.5 | 35.8 ± 1.9 | 19.0 ± 1.2 |
| This compound (100 nM) | 68.5 ± 3.1 | 15.3 ± 1.5 | 16.2 ± 1.4 |
| This compound (500 nM) | 82.1 ± 4.0 | 5.7 ± 0.8 | 12.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis after this compound Treatment
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 94.3 ± 1.8 | 3.1 ± 0.5 | 2.6 ± 0.4 |
| This compound (100 nM) | 85.7 ± 2.2 | 8.9 ± 1.1 | 5.4 ± 0.7 |
| This compound (500 nM) | 72.4 ± 3.5 | 18.2 ± 2.0 | 9.4 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Cdk6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound by staining the cellular DNA with propidium iodide.
Materials:
-
Cells of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 200 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly collect the cells into a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours. For long-term storage, cells can be kept at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes at 4°C. Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS to remove residual ethanol. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the PI fluorescence in the appropriate channel (typically around 617 nm). At least 10,000 events should be collected for each sample. Use appropriate software to analyze the cell cycle distribution.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in cells treated with this compound using a dual-staining method with Annexin V-FITC and PI.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells, use an EDTA-free version if possible)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting:
-
Adherent cells: Gently collect the culture medium, which contains floating apoptotic cells, into a 15 mL conical tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the entire cell suspension into a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining. Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm filter) and PI fluorescence in the red channel (e.g., >670 nm longpass filter). Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.
By following these detailed protocols, researchers can effectively quantify the impact of this compound on cell cycle progression and apoptosis, providing crucial data for the evaluation of its therapeutic potential.
Application of Cdk6 Inhibitors in Glioblastoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyclin-dependent kinase 6 (Cdk6) inhibitors, exemplified by the conceptual compound "Cdk6-IN-1," in the study of glioblastoma (GBM). Glioblastoma is the most aggressive primary brain tumor in adults, and the dysregulation of the cell cycle, particularly the Cdk4/6-Cyclin D-Retinoblastoma (Rb) pathway, is a frequent oncogenic driver.[1][2][3][4] This makes Cdk6 an attractive therapeutic target. The information presented here is synthesized from preclinical studies of prominent Cdk4/6 inhibitors like Palbociclib (PD-0332991) and Abemaciclib, which are actively being investigated for GBM treatment.
Mechanism of Action
Cdk6, in complex with Cyclin D, is a key regulator of the G1 phase of the cell cycle.[5][6] This complex phosphorylates the Retinoblastoma protein (Rb), leading to its inactivation.[6] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the transition from G1 to the S phase (DNA synthesis).[5][6] In a majority of glioblastomas, this pathway is constitutively active due to genetic alterations such as the homozygous deletion of the CDKN2A gene (which encodes the Cdk4/6 inhibitor p16INK4a), or amplification of the CDK4 or CDK6 genes.[1][2][4][7][8]
Cdk6 inhibitors are small molecules that competitively bind to the ATP-binding pocket of Cdk6, preventing the formation of the active Cdk6/Cyclin D complex and subsequent phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative Cdk4/6 inhibitors in various glioblastoma cell lines. Sensitivity to these inhibitors is often correlated with the presence of a functional Rb protein and the absence of the endogenous inhibitor p16INK4a.
Table 1: In Vitro Efficacy of Cdk4/6 Inhibitors in Glioblastoma Cell Lines
| Cell Line | Molecular Subtype | Rb Status | IC50 (µM) - Palbociclib (PD-0332991) | IC50 (µM) - Abemaciclib | Reference |
| CCF-STTG1 | N/A | Proficient | Substantial Sensitivity | N/A | [2] |
| CEv3 | N/A | Proficient | N/A | 0.10 | [9] |
| C (Cdkn2a del) | N/A | Proficient | N/A | 0.18 | [9] |
| CEv3P (Pten mut) | N/A | Proficient | N/A | 0.23 | [9] |
Note: "Substantial sensitivity" was noted, but a specific IC50 value was not provided in the cited text.[2]
Table 2: Genetic Determinants of Sensitivity to Cdk4/6 Inhibition
| Genetic Alteration | Predicted Response to Cdk4/6 Inhibition | Rationale | Reference(s) |
| Functional Rb1 | Sensitive | Rb is the primary target of the Cdk4/6-Cyclin D complex. Its presence is required for inhibitor efficacy. | [2][3][8] |
| Rb1 Deficiency/Loss | Resistant | The absence of the target protein renders the inhibitor ineffective. | [3][8] |
| CDKN2A (p16) Homozygous Deletion | Sensitive | Loss of the endogenous inhibitor p16 leads to addiction to the Cdk4/6 pathway. | [3][4][7] |
| Codeletion of CDKN2A and CDKN2C (p18) | Highly Sensitive | Loss of both primary and backup inhibitors enhances dependence on Cdk4/6. | [3][7] |
| CDK6 Amplification/Overexpression | Sensitive | Increased levels of the target protein can indicate dependence on the pathway. | [2][8][10] |
| CDK4 Amplification/Overexpression | Variable/Resistant | Some studies suggest CDK4 overexpression may be a marker for resistance. | [8][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and should be optimized for specific laboratory conditions and reagents.
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for the desired time period (e.g., 72-120 hours).
-
Viability Measurement: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan (B1609692) crystals with DMSO/solubilization buffer at 570 nm (for MTT).
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Rb Phosphorylation
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of Rb.
Materials:
-
Glioblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total Rb, anti-Actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. The expected result is a dose-dependent decrease in the phospho-Rb signal.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the G1 cell cycle arrest induced by this compound.
Materials:
-
Glioblastoma cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest cells by trypsinization, collect the supernatant, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Use software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population is expected with this compound treatment.
Protocol 4: In Vivo Orthotopic Xenograft Study
This protocol outlines a study to assess the efficacy of this compound in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Luciferase-expressing glioblastoma cells
-
Stereotactic surgery equipment
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Intracranial Implantation: Anesthetize the mice and secure them in a stereotactic frame. Inject 1x10^5 to 5x10^5 glioblastoma cells into the striatum of the brain.
-
Tumor Establishment: Monitor the mice for post-surgical recovery. After 5-7 days, perform baseline bioluminescence imaging to confirm tumor engraftment and randomize mice into treatment and control groups.
-
Drug Administration: Begin treatment with this compound (e.g., daily oral gavage) at a predetermined dose. The control group should receive the vehicle. Monitor the body weight and general health of the mice throughout the study.
-
Tumor Growth Monitoring: Perform bioluminescence imaging weekly. Anesthetize the mice, inject D-luciferin intraperitoneally, and measure the light emission from the tumor.
-
Efficacy Endpoints: The primary endpoint is typically overall survival. Continue treatment until mice show signs of neurological symptoms or significant weight loss, at which point they should be euthanized.
-
Analysis: Compare the tumor growth rates between the treatment and vehicle groups. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to determine if this compound significantly prolongs survival.
Combination Strategies
While single-agent Cdk4/6 inhibitors show promise, their efficacy in glioblastoma may be enhanced through combination therapies.[4] Preclinical studies have explored combining Cdk4/6 inhibitors with:
-
Radiotherapy and Temozolomide: The current standard of care for GBM.[1][3]
-
mTOR inhibitors (e.g., Everolimus): This combination has shown synergistic effects by concurrently blocking two critical signaling pathways.[4]
-
EGFR inhibitors (e.g., Neratinib): This dual inhibition can be effective in GBM with EGFR mutations.[9][11]
-
Oncolytic Viruses: Cdk4/6 inhibition can enhance the efficacy of oncolytic viruses by impairing the antiviral response in tumor cells.[12]
Conclusion
Cdk6 inhibitors represent a promising targeted therapy for a subset of glioblastoma patients. The successful application of these compounds, represented here by this compound, in a research setting requires a thorough understanding of their mechanism of action and the genetic context of the GBM model being studied. The protocols and data presented provide a framework for the preclinical evaluation of Cdk6 inhibitors, from initial in vitro screening to in vivo efficacy studies, with the ultimate goal of translating these findings into effective clinical strategies for this devastating disease.
References
- 1. Cdk4/6 Inhibitor Therapy for Glioblastoma Multiforme - Todd Waldman [grantome.com]
- 2. Pharmacologic inhibition of cdk4/6 arrests the growth of glioblastoma multiforme intracranial xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 Inhibitor PD0332991 in Glioblastoma Treatment: Does It Have a Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. CDK4/6 inhibition is more active against the glioblastoma proneural subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Generating a Cdk6-IN-1 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of the cell cycle, playing a crucial role in the G1 phase to S phase transition. In complex with D-type cyclins, Cdk6 phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors and subsequent expression of genes required for DNA replication. Dysregulation of the Cdk6 signaling pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.
Cdk6-IN-1 represents a class of small molecule inhibitors designed to target the kinase activity of Cdk6. Characterizing the potency and cellular effects of such inhibitors is fundamental for preclinical drug development. A dose-response curve is a critical tool for quantifying the relationship between the concentration of an inhibitor and its biological effect, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
These application notes provide detailed protocols for generating a comprehensive dose-response profile for a Cdk6 inhibitor, using the well-characterized and FDA-approved Cdk4/6 inhibitor, Palbociclib, as a representative example. The methodologies described herein are applicable for the evaluation of "this compound" and other novel Cdk6 inhibitors.
Cdk6 Signaling Pathway
The Cdk6 pathway is central to cell cycle control. Upon mitogenic stimulation, cyclin D is synthesized and forms a complex with Cdk4 or Cdk6. This complex is then activated by Cdk-activating kinase (CAK). The active Cyclin D/Cdk6 complex phosphorylates Rb, disrupting its association with the E2F transcription factor. Freed E2F then initiates the transcription of genes necessary for the cell to enter the S phase and commit to division. This pathway is tightly regulated by endogenous inhibitors, such as the INK4 family (e.g., p16) and the Cip/Kip family (e.g., p21, p27).
Caption: Simplified Cdk6 signaling pathway and the mechanism of action of this compound.
Data Presentation: Potency of Cdk6 Inhibitors
The potency of a Cdk6 inhibitor is typically determined through biochemical and cellular assays. The following tables summarize representative IC50 values for known Cdk4/6 inhibitors. These values serve as a benchmark for evaluating novel compounds like this compound.
Table 1: Biochemical Potency of Representative Cdk4/6 Inhibitors
| Compound | Target | IC50 (nM) |
| Palbociclib | Cdk4/Cyclin D1 | 11 |
| Cdk6/Cyclin D3 | 16 | |
| Ribociclib | Cdk4/Cyclin D1 | 10 |
| Cdk6/Cyclin D3 | 39 | |
| Abemaciclib | Cdk4/Cyclin D1 | 2 |
| Cdk6/Cyclin D3 | 9.9 | |
| CDK6/9-IN-1 | Cdk6 | 40.5 |
| Cdk9 | 39.5 | |
| CDK6/PIM1-IN-1 | Cdk6 | 39 |
| PIM1 | 88 | |
| Cdk4 | 3.6 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used).[1][2][3]
Table 2: Cellular Potency of Palbociclib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) - Cell Proliferation |
| MCF-7 | Luminal A (ER+) | ~100 - 300 |
| T-47D | Luminal A (ER+) | ~100 - 400 |
| MDA-MB-231 | Triple-Negative | >1000 (Resistant) |
| SK-BR-3 | HER2+ | >1000 (Resistant) |
Note: Cellular IC50 values are highly dependent on the cell line, assay duration, and the endpoint measured. It is crucial to use assays that measure cell number (DNA content) rather than metabolic activity for cytostatic compounds like Cdk4/6 inhibitors, as arrested cells can continue to grow in size and increase their metabolic rate, masking the anti-proliferative effect.[4][5]
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol describes a luminescent kinase assay to measure the direct inhibition of recombinant Cdk6/Cyclin D activity by an inhibitor. The ADP-Glo™ Kinase Assay is a common platform for this purpose.
A. Materials and Reagents
-
Recombinant active Cdk6/Cyclin D1 or D3 enzyme
-
Kinase substrate (e.g., full-length Rb protein or a peptide substrate)
-
This compound (or representative inhibitor like Palbociclib) stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white, low-volume assay plates
-
Luminometer
B. Experimental Workflow Diagram
Caption: Workflow for a biochemical Cdk6 kinase assay using ADP-Glo™.
C. Step-by-Step Procedure
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Include "no enzyme" controls for background subtraction.
-
Prepare a master mix of Cdk6/Cyclin D enzyme in kinase buffer. Add 2 µL of the diluted enzyme to each well (except "no enzyme" controls). The final enzyme concentration should be determined by an initial enzyme titration experiment.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase substrate and ATP in kinase buffer. The ATP concentration should be close to the Km value for Cdk6 for accurate IC50 determination.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
D. Data Analysis
-
Subtract the average background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle control (0% inhibition) to 100% kinase activity and the background control (100% inhibition) to 0% activity.
-
Plot the percent kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cell Proliferation Assay for IC50 Determination
This protocol describes how to measure the effect of this compound on the proliferation of cancer cells using the MTT assay, a colorimetric method. Caution: For cytostatic agents like Cdk6 inhibitors, assays that directly measure cell number or DNA content are often more accurate.[4][5] However, the MTT assay is widely used and can provide valuable initial data.
A. Materials and Reagents
-
Cancer cell line (e.g., MCF-7 for a sensitive line, MDA-MB-231 for a resistant line)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or Palbociclib) stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)[7]
-
96-well clear, flat-bottom cell culture plates
-
Microplate spectrophotometer
B. Experimental Workflow Diagram
Caption: Workflow for a cell proliferation MTT assay.
C. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well for MCF-7). Allow cells to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix thoroughly and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]
D. Data Analysis
-
Subtract the average absorbance of the "medium only" background control wells.
-
Normalize the data by setting the average absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Conclusion
The protocols outlined in this document provide a robust framework for generating a comprehensive dose-response curve for this compound. By employing both biochemical and cell-based assays, researchers can accurately determine the potency of the inhibitor against its purified target and assess its efficacy in a relevant cellular context. Careful data analysis and consideration of the appropriate assay endpoints are critical for obtaining reliable and meaningful results in the characterization of novel Cdk6 inhibitors for cancer therapy.
References
- 1. CDK6/PIM1-IN-1 Datasheet DC Chemicals [dcchemicals.com]
- 2. CDK6/9-IN-1 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer: Comparison of [18F]FLT and [18F]ISO-1 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Cdk6-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk6-IN-1 is a potent inhibitor of Cyclin-dependent kinase 6 (Cdk6), a key regulator of cell cycle progression.[1] Dysregulation of the Cdk6 signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] Cdk6, in complex with D-type cyclins, facilitates the G1-S phase transition by phosphorylating and inactivating the Retinoblastoma (Rb) tumor suppressor protein.[3] This releases the E2F transcription factor, initiating the expression of genes required for DNA synthesis.[3] this compound offers a valuable tool for investigating the cellular consequences of Cdk6 inhibition and for assessing its potential as an anticancer agent.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture, including methods for assessing its biological activity through cell viability, cell cycle, and protein expression analysis.
Mechanism of Action
This compound exerts its effects by targeting the ATP-binding pocket of Cdk6, thereby preventing the phosphorylation of its downstream substrates, most notably the Rb protein. Inhibition of Rb phosphorylation maintains its association with the E2F transcription factor, preventing the expression of genes necessary for entry into the S phase of the cell cycle. This leads to a cell cycle arrest at the G1/S checkpoint, inhibiting cell proliferation.[3][4]
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 453.54 g/mol |
| Formula | C30H23N5 |
In Vitro Inhibitory Activity of Related Cdk6 Inhibitors
It is important to note that the following IC50 values are for closely related dual inhibitors of Cdk6 and may not be fully representative of this compound's specific activity. Researchers should perform their own dose-response experiments to determine the precise IC50 values for this compound in their cell lines of interest.
| Compound | Target | IC50 (nM) |
| CDK6/9-IN-1 | Cdk6 | 40.5 |
| Cdk9 | 39.5 | |
| CDK6/PIM1-IN-1 | Cdk6 | 39 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.54 mg of this compound in 1 ml of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µl) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical starting concentration range is 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µl of the diluted this compound solutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µl of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x and 5x the IC50 value) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µl of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Rb Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its direct downstream target, Rb.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control like β-actin to ensure equal protein loading.
-
Visualizations
References
- 1. CDK6 kinase activity is required for thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk6-IN-1 in Colorectal Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of the G1-S phase transition in the cell cycle and has emerged as a significant therapeutic target in colorectal carcinoma.[1] Overexpression of Cdk6 is frequently observed in colorectal cancer, where it plays a crucial role in phosphorylating the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression.[1][2] Inhibition of Cdk6 has been shown to suppress the growth of colorectal carcinoma cells, making it an attractive strategy for therapeutic intervention.[1]
Cdk6-IN-1 (also known as compound 4i, a pyridine (B92270) nortopsentin analog) is a potent inhibitor of Cdk6.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical colorectal carcinoma models, based on available scientific literature.
Mechanism of Action
This compound exerts its anti-tumor effects in colorectal cancer models through a multi-faceted mechanism:
-
Inhibition of Cdk6 Activity: this compound directly inhibits the enzymatic activity of Cdk6, preventing the phosphorylation of its key substrate, the Rb protein.[3][4][5]
-
Downregulation of Cell Cycle Proteins: Treatment with this compound leads to a significant reduction in the expression of key G1 phase proteins, including Cdk2, Cdk4, and Cdk6 itself.[3][4][5]
-
Cell Cycle Arrest: By inhibiting Cdk6 activity and the expression of related cell cycle proteins, this compound effectively induces cell cycle arrest at the G1 phase, thereby halting the proliferation of colorectal cancer cells.[3][4][5]
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its effects on various cyclin-dependent kinases.
| Target Enzyme | Inhibitor | IC50 (µM) | Notes |
| Cdk6/cyclin D3 | This compound (compound 4i) | 0.098 | Demonstrates potent inhibition of Cdk6 enzymatic activity. [5] |
| Cdk2/cyclin E1 | This compound (compound 4i) | 0.658 | Less potent inhibition compared to Cdk6. |
| Cdk4/cyclin D3 | This compound (compound 4i) | 0.265 | Moderate inhibition. |
Mandatory Visualizations
References
- 1. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog as cyclin dependent kinase 6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog as cyclin dependent kinase … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Cdk6-IN-1: A Technical Support Guide for Researchers
For researchers and professionals in drug development, Cdk6-IN-1 is a valuable tool for investigating the role of cyclin-dependent kinase 6 (CDK6) in cell cycle regulation and its implications in oncology. However, its hydrophobic nature can present challenges in experimental settings. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to a concentration of 10 mM. Gentle vortexing or sonication can aid in dissolution. Ensure the compound is fully dissolved before storing. For precise concentration, it is advisable to calculate the required volume of DMSO based on the mass of the compound provided.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C. When stored properly, the DMSO stock solution should remain stable for several months.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media. What should I do?
A4: This is a common issue due to the low aqueous solubility of many kinase inhibitors. To mitigate this, pre-warm your cell culture medium to 37°C and perform a serial dilution of the DMSO stock. It is crucial to ensure that the final concentration of DMSO in your cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. If precipitation persists, refer to the detailed troubleshooting guide below.
Q5: Is this compound sensitive to light or pH changes?
A5: While specific data on the light and pH sensitivity of this compound is limited, it is good laboratory practice to protect all small molecule inhibitors from prolonged exposure to light. Stock solutions are typically prepared in DMSO, which is a stable solvent. For experimental purposes, the pH of the final culture medium should be maintained within the optimal physiological range for your cells (typically pH 7.2-7.4).
Troubleshooting Guide: Solubility and Stability Issues
This guide provides a systematic approach to resolving common challenges with this compound.
Issue 1: this compound powder will not dissolve in DMSO.
-
Possible Cause: Insufficient solvent or low-quality DMSO.
-
Troubleshooting Steps:
-
Ensure you are using anhydrous (water-free) DMSO. Moisture can reduce the solubility of hydrophobic compounds.
-
Increase the volume of DMSO gradually.
-
Gently warm the solution to 37°C for a short period.
-
Use sonication in a water bath to aid dissolution.
-
Issue 2: Precipitate forms in the DMSO stock solution during storage.
-
Possible Cause: The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Ensure the stock solution is stored at -80°C.
-
Aliquot the stock solution into single-use vials to avoid repeated temperature fluctuations.
-
If a precipitate is observed, gently warm the vial to 37°C and vortex to redissolve before use.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound in the working solution or inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
Always prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
Avoid storing diluted aqueous solutions of this compound for extended periods.
-
Periodically verify the concentration of your stock solution if you suspect degradation.
-
Quantitative Data Summary
The following tables summarize typical solubility and storage information for Cdk6 inhibitors. Please note that specific values for this compound may vary, and it is always recommended to refer to the manufacturer's datasheet if available.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Estimated) |
| DMSO | ≥ 10 mM |
| Ethanol | Limited |
| Water | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life (Estimated) |
| Solid (Lyophilized) | -20°C | ≥ 2 years |
| Stock Solution in DMSO | -80°C | ≥ 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure: a. Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound (C₃₀H₂₃N₅, MW: 453.54 g/mol ). c. Add the calculated volume of DMSO to the vial containing the this compound solid. d. Vortex the solution until the compound is completely dissolved. If necessary, sonicate for short intervals. e. Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1%. d. Add the working solutions to your cell cultures immediately after preparation.
Visualizations
Caption: Simplified Cdk6 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for the preparation and use of this compound.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Technical Support Center: Optimizing Cdk6-IN-1 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Cdk6-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 6 (Cdk6). Cdk6, in complex with D-type cyclins, plays a crucial role in the G1 phase of the cell cycle. It phosphorylates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for the transition from G1 to the S phase (DNA replication). By inhibiting Cdk6, this compound prevents the phosphorylation of pRb, causing cell cycle arrest in the G1 phase and inhibiting cell proliferation.[1]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data for similar Cdk6 inhibitors, a concentration range of 10 nM to 10 µM is often a reasonable starting point for in vitro cell-based assays. For a related dual inhibitor, the IC50 value for Cdk6 was reported to be 68.1 nM.[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). To prepare the stock solution, bring the vial of solid this compound and anhydrous DMSO to room temperature. Add the appropriate volume of DMSO and vortex or sonicate gently until the compound is fully dissolved. It is crucial to use anhydrous DMSO to prevent compound degradation. The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. When preparing working solutions, thaw an aliquot of the stock solution and dilute it in pre-warmed cell culture medium. To avoid precipitation, it is recommended to perform a stepwise dilution rather than adding the concentrated DMSO stock directly to a large volume of aqueous medium.[1]
Q4: How can I determine if this compound is active in my experiment?
A4: The activity of this compound can be assessed by observing its biological effects. A common method is to perform a Western blot to analyze the phosphorylation status of Cdk6's primary substrate, the Retinoblastoma protein (pRb). A decrease in the levels of phosphorylated pRb (p-pRb) at serine residues such as Ser780 and Ser795 upon treatment with this compound indicates target engagement and inhibition of Cdk6 activity.[2] Additionally, cell cycle analysis by flow cytometry should show an accumulation of cells in the G1 phase.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of Cell Proliferation
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the IC50 value for your specific cell line. |
| Compound Instability | Prepare fresh stock solutions of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours. |
| Cell Line Resistance | Verify the expression of Cdk6 in your cell line via Western blot or qPCR. Some cell lines may have low Cdk6 expression or possess intrinsic resistance mechanisms. Consider testing in a different, more sensitive cell line if necessary. |
| Incorrect Experimental Protocol | Ensure cells are in the exponential growth phase during treatment. Double-check all calculations for stock and working solution concentrations. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Prepare a master mix of the inhibitor-containing medium to add to all replicate wells. |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Use a stepwise dilution method to prepare working solutions from the DMSO stock to prevent the compound from crashing out of solution.[1] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. If their use is unavoidable, fill the surrounding wells with sterile water or PBS to maintain humidity. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
Issue 3: Unexpected Off-Target Effects or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration that elicits the desired biological response (e.g., pRb hypophosphorylation) to minimize these effects. |
| Solvent (DMSO) Toxicity | Most cell lines can tolerate DMSO concentrations up to 0.5%.[1] Ensure the final DMSO concentration in your culture medium is consistent across all treatments, including the vehicle control, and does not exceed a non-toxic level for your specific cell line. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to Cdk6 inhibition. Perform a detailed dose-response curve with lower concentrations to identify a suitable working range. |
Data Presentation
| Inhibitor | Target | IC50 (nM) |
| Gpx4/Cdk-IN-1 (Reference) | Cdk6 | 68.1[1] |
| Cdk4 | 191.2[1] | |
| Palbociclib (PD-0332991) | Cdk4 | 11 |
| Cdk6 | 16 | |
| Ribociclib (LEE011) | Cdk4 | 10 |
| Cdk6 | 39 |
Note: IC50 values for Palbociclib and Ribociclib are provided as a reference for typical potencies of Cdk4/6 inhibitors.
| Parameter | Recommendation |
| Solvent for Stock Solution | Anhydrous DMSO[1] |
| Stock Solution Concentration | 10 mM or higher[1] |
| Storage of Stock Solution | -80°C in single-use aliquots[1] |
| Final DMSO Concentration in Culture | ≤ 0.5% (cell line dependent)[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Treatment: Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for pRb Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-pRb (Ser780 or Ser795), total pRb, Cdk6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-pRb to total pRb and the loading control.
Visualizations
References
Cdk6-IN-1 off-target effects mitigation
Technical Support Center: Cdk6-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A: this compound is a small molecule inhibitor designed to be a potent and selective tool for studying the function of Cyclin-dependent kinase 6 (CDK6). CDK6, in complex with D-type cyclins, is a key regulator of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1][2] It functions by phosphorylating the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication.[2][3] Due to its central role in cell proliferation, CDK6 is a major target in cancer research.[2][4]
Q2: What are the potential off-target effects of this compound?
A: The primary cause of off-target effects for kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[5] While this compound is designed for selectivity, it may exhibit activity against other kinases, particularly at higher concentrations. Potential off-targets can include:
-
Other CDK family members: Especially CDK4, which shares high sequence and structural similarity with CDK6.[6]
-
Other kinase families: Broader kinase profiling is often required to identify unexpected off-targets.[7]
-
Non-kinase proteins: Some kinase inhibitors have been found to bind to other protein families, such as bromodomains, which can lead to confounding effects on gene expression.[8]
Q3: Why is it critical to validate and mitigate these off-target effects?
Q4: What initial steps should be taken to minimize off-target effects in my experiments?
A: A multi-pronged approach is recommended to increase the confidence in your results:[5]
-
Perform a Dose-Response Analysis: Use the lowest possible concentration of this compound that elicits the desired on-target effect (e.g., inhibition of Rb phosphorylation).
-
Use a Structurally Unrelated Inhibitor: Confirm key findings with a second, structurally different CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) to ensure the phenotype is not specific to the chemical scaffold of this compound.[5][10]
-
Employ a Genetic Approach: Use an orthogonal method like siRNA or CRISPR-Cas9 to knock down CDK6.[9] If the phenotype from genetic knockdown matches the phenotype from this compound treatment, it strongly suggests an on-target effect.
Troubleshooting Guides
Issue 1: I'm observing an unexpected or inconsistent phenotype with this compound.
-
Possible Cause: The phenotype may be driven by an off-target effect, or there may be issues with on-target engagement in your specific experimental system.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target, CDK6, at the concentration used. The most common method is to measure the phosphorylation of its primary substrate, Rb, via Western blot. A significant decrease in phosphorylated Rb (pRb) indicates successful target engagement.
-
Investigate Off-Target Kinases: If on-target engagement is confirmed but the phenotype remains puzzling, consider off-target possibilities. A practical step is to test a highly selective inhibitor of a suspected off-target. For example, if you suspect off-target effects on a different kinase family, using a specific inhibitor for that family can help deconvolute the results.
-
Perform a Kinome Scan: For a comprehensive analysis, screen this compound against a large panel of kinases (e.g., using a commercial service).[7] This will provide an unbiased profile of its selectivity and identify potential off-targets that could explain the phenotype.[8]
-
Issue 2: How can I definitively prove the observed effect is on-target and CDK6-dependent?
-
Possible Cause: Distinguishing on-target from off-target effects is a critical challenge in pharmacology.
-
Gold-Standard Approaches:
-
Genetic Knockout/Knockdown: The most rigorous method is to compare the inhibitor's effect in wild-type cells versus cells where the CDK6 gene has been knocked out (e.g., via CRISPR-Cas9).[9] If this compound has no effect in the knockout cells, it confirms the phenotype is CDK6-dependent.
-
Rescue Experiments: In a CDK6-knockout cell line, re-introduce either wild-type CDK6 or a mutated version of CDK6 that is resistant to this compound. If the effect of the inhibitor is lost only in the cells with the resistant mutant, it provides powerful evidence for on-target activity.
-
Data Presentation
Table 1: Illustrative Selectivity Profile of a CDK6 Inhibitor (Note: Actual IC50 values can vary based on assay conditions and specific inhibitor batches. This table serves as an example.)
| Target Kinase | IC50 (nM) | Potency Level | Notes |
| CDK6/Cyclin D3 | 5 | High | Primary On-Target |
| CDK4/Cyclin D1 | 50 | Moderate | Common related target for CDK6 inhibitors.[11] |
| CDK1/Cyclin B | > 1,000 | Low | Desired for cell cycle specificity. |
| CDK2/Cyclin E | > 1,000 | Low | Desired for cell cycle specificity. |
| CDK9/Cyclin T1 | 850 | Low | Often screened to ensure selectivity.[3] |
| Example Off-Target | 250 | Moderate-Low | A hypothetical off-target identified in a kinome scan. |
Table 2: Comparison of Tools for Mitigating Off-Target Effects
| Tool / Method | Primary Use | Advantages | Disadvantages |
| This compound | Chemical Probe | Rapid, dose-titratable inhibition. | Potential for off-target effects. |
| Palbociclib | Alternative Inhibitor | FDA-approved, well-characterized, different scaffold.[12] | Also a dual CDK4/6 inhibitor, not CDK6-monospecific.[11] |
| CDK6 siRNA/shRNA | Genetic Knockdown | Highly specific to the target gene. | Slower effect, potential for incomplete knockdown. |
| CDK6 CRISPR KO | Genetic Knockout | Complete and permanent loss of target protein.[9] | Can induce compensatory mechanisms, labor-intensive. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Retinoblastoma (pRb)
This protocol verifies the on-target activity of this compound by measuring the phosphorylation status of Rb, a direct downstream substrate of CDK6.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin) to normalize the pRb signal. A decrease in the ratio of pRb to total Rb indicates successful CDK6 inhibition.
Protocol 2: In Vitro Kinase Profiling Assay (General Workflow)
This protocol outlines the general steps for screening an inhibitor against a panel of kinases to determine its selectivity profile.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., for IC50 determination) or a single high concentration (e.g., 1 µM) for initial screening.[9]
-
Assay Setup: In a multi-well plate, combine the individual purified recombinant kinases with their specific substrates and ATP. This is typically performed by a specialized commercial vendor.
-
Inhibitor Incubation: Add the diluted this compound to the kinase reaction mixtures. Include appropriate controls: a "no inhibitor" (vehicle) control for 0% inhibition and a known potent pan-kinase inhibitor (e.g., staurosporine) or no ATP for 100% inhibition.
-
Kinase Reaction: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Signal Detection: Stop the reaction and measure the remaining kinase activity. The detection method depends on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. For kinases showing significant inhibition, an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: The CDK6 pathway controlling G1-S cell cycle transition and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: A workflow outlining key experimental strategies to validate on-target vs. off-target effects.
References
- 1. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Cdk6-IN-1 experimental variability and reproducibility
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Cdk6-IN-1. Due to the limited availability of specific published data for this compound, this guide incorporates data and methodologies from well-characterized, structurally related CDK4/6 inhibitors to provide a comprehensive resource. We address common challenges in experimental variability and reproducibility to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 6 (CDK6). CDK6, in complex with D-type cyclins, plays a crucial role in the G1 phase of the cell cycle. It phosphorylates the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors. This, in turn, initiates the transcription of genes required for the transition from G1 to S phase. By inhibiting the kinase activity of CDK6, this compound is expected to prevent pRb phosphorylation, leading to G1 cell cycle arrest and a subsequent block in cell proliferation.
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a research tool to study the biological roles of CDK6 in various cellular processes, including cell cycle regulation, differentiation, and senescence. It is particularly relevant in cancer research, where the CDK6 pathway is often dysregulated.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for CDK6?
While named as a CDK6 inhibitor, many small molecule kinase inhibitors exhibit some degree of off-target activity. The selectivity profile of this compound against other kinases, including the closely related CDK4, should be considered when interpreting experimental results. If available, consult the supplier's datasheet for selectivity data. It is advisable to perform control experiments to rule out potential off-target effects, such as using a structurally distinct CDK6 inhibitor or employing genetic approaches like siRNA-mediated knockdown of CDK6.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Problem 1: I am not observing the expected G1 cell cycle arrest after treating my cells with this compound.
-
Is your this compound stock solution prepared and stored correctly?
-
Improper storage or repeated freeze-thaw cycles can lead to compound degradation. It is recommended to use freshly prepared stock solutions or aliquots that have been stored properly at -80°C.
-
-
Is the compound soluble in your cell culture medium?
-
When diluting the DMSO stock in aqueous cell culture medium, the compound may precipitate, reducing its effective concentration. To avoid this, pre-warm the medium and add the stock solution dropwise while gently vortexing. Avoid using a final DMSO concentration higher than 0.5%.
-
-
Is your cell line dependent on CDK6 for proliferation?
-
Not all cell lines are sensitive to CDK6 inhibition. Some may rely more on CDK4 or have alternative pathways to bypass G1 arrest. It is important to use cell lines with a known dependence on the CDK6 pathway.
-
-
Have you optimized the treatment time and concentration?
-
Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Problem 2: I am observing high variability in my cell viability assay results.
-
Are your cell seeding densities consistent?
-
Inconsistent cell numbers at the start of the experiment can lead to significant variability. Ensure a uniform single-cell suspension and accurate cell counting before seeding.
-
-
Is there evidence of edge effects in your multi-well plates?
-
Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
-
-
Are you accounting for the effect of the vehicle control (DMSO)?
-
Always include a vehicle control with the same final DMSO concentration as your treated samples to account for any solvent-related effects on cell viability.
-
Problem 3: My Western blot results for phosphorylated pRb (p-pRb) are inconsistent.
-
Are you using an appropriate lysis buffer?
-
It is crucial to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
-
-
Have you optimized your antibody concentrations?
-
Titrate your primary and secondary antibodies to determine the optimal concentrations for detecting p-pRb and your loading control.
-
-
Is your protein loading consistent across all lanes?
-
Quantify your total protein concentration before loading and use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results.
-
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables provide representative data for well-characterized CDK4/6 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative CDK4/6 Inhibitors
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in cell-free assays.
Table 2: Cell Proliferation IC50 Values of Representative CDK4/6 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| MCF-7 | Breast Cancer | 180 | 310 | 49 |
| T47D | Breast Cancer | 100 | 220 | 33 |
| HCT-116 | Colon Cancer | >10,000 | >10,000 | 1,200 |
| MOLM-13 | Acute Myeloid Leukemia | 20 | 50 | 15 |
Cellular IC50 values can vary significantly depending on the cell line and assay conditions.
Detailed Experimental Protocols
Protocol 1: In Vitro CDK6 Kinase Assay
This protocol describes a general method for measuring the kinase activity of CDK6 in the presence of an inhibitor.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare Reagents:
-
Recombinant active CDK6/Cyclin D3 enzyme.
-
Substrate: A peptide substrate derived from the Retinoblastoma protein (pRb).
-
ATP solution.
-
This compound serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the this compound dilution or DMSO vehicle control.
-
Add 20 µL of the CDK6/Cyclin D3 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a solution containing the pRb substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ADP detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Phosphorylated Retinoblastoma (p-pRb)
This protocol outlines the steps for detecting changes in p-pRb levels in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-pRb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane for total pRb and a loading control (e.g., β-actin) to normalize the p-pRb signal.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: The CDK6 signaling pathway and the inhibitory action of this compound.
Cdk6-IN-1 toxicity in normal vs cancer cells
Welcome to the technical support center for Cdk6-IN-1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of this compound, with a specific focus on its differential toxicity between normal and cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a representative selective inhibitor of Cyclin-Dependent Kinase 6 (CDK6). Its primary mechanism of action is to bind to the ATP pocket of CDK6, preventing the formation of the active Cyclin D/CDK6 complex. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and an inhibition of proliferation in susceptible cells.
Q2: What is the basis for the differential toxicity of this compound between normal and cancer cells?
The selective toxicity of CDK6 inhibitors is primarily based on the concept of "oncogene addiction." Many cancer cells exhibit hyperactive CDK4/6 signaling due to mutations such as amplification of Cyclin D or loss of the endogenous inhibitor p16INK4A. This makes their proliferation highly dependent on the CDK4/6 pathway. Normal cells, in contrast, have intact cell cycle checkpoints and are less reliant on this specific pathway for proliferation, often remaining in a quiescent (G0) state. Therefore, inhibiting CDK6 is cytostatic to cancer cells while having minimal effect on the proliferation of normal cells.[1][2]
Q3: Why are my ATP-based viability assays (e.g., CellTiter-Glo®) showing a weak response to this compound?
This is a common issue. CDK6 inhibitors are primarily cytostatic, not cytotoxic; they cause cell cycle arrest, but the cells remain metabolically active and can even increase in size. ATP-based assays measure metabolic activity, which may not decrease (and can sometimes increase) in arrested cells. This masks the anti-proliferative effect of the inhibitor.
-
Recommendation: Use assays that measure cell number directly or quantify DNA content. Examples include crystal violet staining, direct cell counting (e.g., with a hemocytometer), or fluorescence-based DNA quantification assays (e.g., CyQUANT™).
Q4: What are the key determinants of a cell line's sensitivity to this compound?
The most critical determinant is the status of the Retinoblastoma (Rb) protein. A functional, wild-type Rb protein is required for CDK6 inhibitors to exert their effect. Cell lines with a loss-of-function mutation in the RB1 gene are intrinsically resistant because the key downstream target of CDK6 is absent. Other factors include the expression levels of Cyclin D, CDK6, and endogenous inhibitors like p16.
Data Presentation: Comparative Toxicity
The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) of a selective CDK4/6 inhibitor, Ribociclib, in various human cancer cell lines compared to normal human cell lines. This data illustrates the typical therapeutic window for this class of inhibitors.
| Cell Line | Cell Type | Origin | IC50 (nM) | Data Interpretation | Reference |
| A498 | Renal Cell Carcinoma | Cancer | 76 | Sensitive | [1] |
| 786-O | Renal Cell Carcinoma | Cancer | 110 | Sensitive | [1] |
| ACHN | Renal Cell Carcinoma | Cancer | 130 | Sensitive | [1] |
| Caki-2 | Renal Cell Carcinoma | Cancer | 280 | Sensitive | [1] |
| HEK-293 | Embryonic Kidney | Normal | > 800 | Not Sensitive | [1] |
| RPTEC/TERT1 | Renal Proximal Tubule Epithelial | Normal | > 800 | Not Sensitive | [1] |
| CCD1103 | Kidney Fibroblast | Normal | > 800 | Not Sensitive | [1] |
| BJ | Skin Fibroblast | Normal | > 800 | Not Sensitive | [1] |
| WI-38 | Lung Fibroblast | Normal | > 10,000 | Not Sensitive | [2] |
| MRC-5 | Lung Fibroblast | Normal | > 10,000 | Not Sensitive | [2] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Toxicity Observed in Normal Cell Lines
-
Possible Cause 1: Off-Target Effects. At high concentrations, the selectivity of the inhibitor may decrease, leading to the inhibition of other kinases essential for normal cell function.
-
Troubleshooting Step: Perform a full dose-response curve to determine the lowest effective concentration that induces G1 arrest in your cancer cell line of interest. Use this concentration as the upper limit for your experiments to minimize off-target toxicity.
-
-
Possible Cause 2: Compound Precipitation. The inhibitor may be precipitating out of the culture medium at high concentrations, causing non-specific cytotoxicity.
-
Troubleshooting Step: Visually inspect the wells of your culture plate under a microscope for any signs of precipitate. Prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
-
Issue 2: Lack of Efficacy in a Known Rb-Positive Cancer Cell Line
-
Possible Cause 1: Incorrect Assay Endpoint. As mentioned in the FAQs, metabolic assays are not suitable for measuring the effects of cytostatic compounds.
-
Troubleshooting Step: Switch to a proliferation assay based on cell counting or DNA content. Confirm the expected G1 arrest using cell cycle analysis via flow cytometry.
-
-
Possible Cause 2: Compound Degradation. The inhibitor may be unstable in your culture medium or may have degraded during storage.
-
Troubleshooting Step: Prepare fresh working solutions from a new stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Cell Line Misidentification or Contamination. The cell line being used may not be what it is believed to be or may have acquired resistance mutations.
-
Troubleshooting Step: Verify the identity of your cell line via short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination. Confirm Rb protein expression via Western Blot.
-
Experimental Protocols
Protocol 1: Cell Proliferation Assay (DNA Content-Based)
This protocol describes a method to determine the IC50 value of this compound using a DNA-based fluorescence assay (e.g., CyQUANT™).
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and resume proliferation for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 20 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions. Incubate for a period that allows for at least two cell doublings in the control wells (e.g., 72-96 hours).
-
Assay:
-
Remove the medium.
-
Freeze the plate at -80°C for at least 1 hour (this step is crucial for cell lysis).
-
Thaw the plate at room temperature.
-
Add 200 µL of the CyQUANT GR dye/lysis buffer to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Analysis: Normalize the fluorescence values to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Western Blot for Rb Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of Rb.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at 1X and 5X the IC50 concentration, alongside a vehicle control, for 24 hours.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780 or Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the ratio of phosphorylated to total Rb.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action for this compound in the Rb-E2F Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
Cdk6-IN-1 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals using Cdk6-IN-1. It includes frequently asked questions (FAQs) and troubleshooting guides related to the inhibitor's stability, storage, and handling to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: this compound, like many small molecule inhibitors, is most stable as a powder. For long-term storage, the lyophilized powder should be stored at -20°C. Vendor datasheets for similar compounds suggest a shelf life of at least two years under these conditions.
Q2: What is the best solvent for reconstituting this compound?
A: The recommended solvent for this compound and similar kinase inhibitors is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in fresh, anhydrous DMSO.
Q3: How should I store the reconstituted this compound stock solution?
A: Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -80°C for long-term stability (up to 6 months or more) or at -20°C for shorter periods.[1]
Q4: Can I store the DMSO stock solution at 4°C?
A: It is strongly discouraged to store DMSO stock solutions at 4°C for extended periods. Data from analogous compounds show that stability in DMSO at 4°C is significantly reduced, often limited to a couple of weeks.[2] For daily experiments, a working aliquot can be thawed and kept on ice, but it should not be stored at 4°C for more than a day.
Q5: What does "degradation" of this compound refer to?
A: In the context of a small molecule inhibitor like this compound, "degradation" refers to chemical decomposition rather than biological degradation via cellular machinery (like the proteasome). This decomposition can be caused by improper storage conditions, such as exposure to moisture, light, extreme pH, or repeated freeze-thaw cycles. This can lead to a loss of the inhibitor's activity. While some advanced molecules (like PROTACs) are designed to induce the degradation of proteins like CDK6, this compound itself is a direct inhibitor, and its own stability is a matter of chemical integrity.[3][4]
Storage and Stability Data
The stability of small molecule inhibitors is highly dependent on storage conditions. The following table summarizes typical stability data for compounds similar to this compound. Always refer to the manufacturer-specific datasheet for the most accurate information.
| Form | Solvent | Storage Temperature | Typical Stability Period |
| Lyophilized Powder | N/A | -20°C | ≥ 2 years |
| Stock Solution | DMSO | -80°C | ≥ 6 months |
| Stock Solution | DMSO | -20°C | Up to 6 months |
| Stock Solution | DMSO | 4°C | ≤ 2 weeks |
| Working Dilution | Aqueous Buffer | 4°C / On Ice | Use immediately (within a day) |
Table 1: Summary of typical storage conditions and stability for small molecule kinase inhibitors like this compound. Data is generalized from various vendor datasheets for similar compounds.[2][5][6]
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial of lyophilized this compound powder to ensure all contents are at the bottom.
-
Prepare Stock Solution:
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly in a water bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there is no precipitate.
-
-
Aliquot for Storage:
-
Dispense the stock solution into small, single-use polypropylene (B1209903) tubes. The volume per aliquot should be sufficient for one or two experiments to minimize waste and avoid freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
-
Store Aliquots: Store the stock solution aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or assay buffer.
-
Important: Do not store diluted working solutions in aqueous buffers for extended periods, as the inhibitor may precipitate or degrade. Prepare fresh dilutions for each experiment.
-
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect on cell cycle progression.
| Possible Cause | Suggested Solution |
| Compound Degradation | The inhibitor may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). Use a fresh aliquot from your -80°C stock. If the problem persists, consider purchasing a new batch of the compound. |
| Inaccurate Concentration | Verify the calculations used for preparing the stock and working solutions. Ensure the initial powder was fully dissolved in DMSO. |
| Precipitation | The inhibitor may have precipitated out of the aqueous working solution. Visually inspect the media for any precipitate. Prepare fresh working dilutions immediately before adding to cells. Consider the final DMSO concentration in your assay, as high percentages can be toxic to cells. |
| Cell Line Resistance | The cell line being used may be insensitive to Cdk6 inhibition due to alternative compensatory pathways (e.g., high Cdk2 activity). Confirm the cell line's dependency on Cdk6 for proliferation.[7] |
Issue 2: I see a precipitate in my culture medium after adding the inhibitor.
| Possible Cause | Suggested Solution |
| Low Solubility in Aqueous Buffer | This compound is hydrophobic and has limited solubility in aqueous media. Reduce the final concentration of the inhibitor. Ensure the stock solution is thoroughly mixed with the medium before adding to cells. |
| "Salting Out" Effect | Components in the serum or media may be causing the compound to precipitate. Try pre-diluting the inhibitor in a small volume of serum-free media before adding it to the final serum-containing culture medium. |
Visualizations
Signaling Pathway
Caption: Cdk6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended workflow for handling and preparing this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK6/PIM1-IN-1 Datasheet DC Chemicals [dcchemicals.com]
- 3. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective degradation of CDK6 by a palbociclib based PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK4/6-IN-20 | CDK | 3033950-84-1 | Invivochem [invivochem.com]
- 7. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk6-IN-1 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk6-IN-1 in western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical inhibitor that targets Cyclin-dependent kinase 6 (Cdk6). Cdk6 is a key protein in cell cycle regulation. In the G1 phase of the cell cycle, Cdk6 forms a complex with Cyclin D, and this complex then phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event is a critical step that allows the cell to progress from the G1 to the S phase. This compound works by blocking the kinase activity of Cdk6, thus preventing the phosphorylation of pRb and causing the cell cycle to arrest in the G1 phase.
Q2: What is the expected outcome of treating cells with this compound in a western blot experiment?
A2: The primary and most direct expected outcome is a decrease in the phosphorylation of the Retinoblastoma protein (pRb) at Cdk6-specific sites, such as Serine 780.[1] Therefore, when you probe your western blot with an antibody specific for phospho-Rb (Ser780), you should observe a significant decrease in the signal in the lanes corresponding to this compound treated cells compared to the untreated or vehicle-treated control cells. The levels of total Cdk6 and total Rb protein are generally not expected to change with short-term inhibitor treatment.[2]
Q3: How do I confirm that my this compound is active and engaging its target?
A3: A western blot for phosphorylated Rb (pRb) is a reliable method to confirm target engagement. A reduction in the pRb signal at sites like Ser780 after treatment indicates that the kinase activity of Cdk6 has been successfully inhibited.[3]
Q4: Can this compound affect the expression level of total Cdk6 protein?
A4: Typically, short-term treatment with a kinase inhibitor like this compound is not expected to alter the total protein level of its target. However, some studies have shown that prolonged exposure to certain CDK inhibitors can lead to changes in the expression of cell cycle proteins.[4] If you observe unexpected changes in total Cdk6 levels, it is advisable to perform a time-course experiment to monitor both pRb and total Cdk6 levels.
Troubleshooting Guide
Problem 1: No change in phospho-Rb (pRb) levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Ineffective Inhibitor Concentration | The concentration of this compound may be too low. Perform a dose-response experiment by treating cells with a range of concentrations (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for pRb inhibition in your specific cell line.[5] |
| Insufficient Treatment Time | The duration of inhibitor treatment may be too short. A time-course experiment (e.g., 1, 6, 24 hours) is recommended to identify the optimal treatment time for observing a significant decrease in pRb levels.[5] |
| Cell Line Insensitivity | The cell line you are using may not be dependent on Cdk6 for pRb phosphorylation. Some cell lines may have alternative pathways for cell cycle progression.[2] Consider using a positive control cell line known to be sensitive to Cdk6 inhibition. |
| Poor Antibody Performance | The phospho-Rb antibody may not be sensitive or specific enough. Ensure you are using a validated antibody for western blotting and consider trying an antibody for a different phosphorylation site. |
| High Cell Confluency | Cells that are overly confluent may have already exited the cell cycle, leading to low basal levels of Cdk6 activity and pRb phosphorylation. Ensure cells are in a logarithmic growth phase (70-80% confluency) at the time of treatment.[5] |
Problem 2: Weak or no signal for total Cdk6 or total Rb.
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | The cell line used may express low levels of Cdk6 or Rb. It is recommended to load a higher amount of protein per lane (at least 20-30 µg of total protein). Using a positive control lysate from a cell line known to express high levels of the target protein can be helpful.[6] |
| Inefficient Protein Extraction | The lysis buffer may not be optimal for extracting nuclear proteins like Cdk6 and Rb. Consider using a RIPA buffer, which is more stringent and effective at solubilizing nuclear membranes. |
| Antibody Dilution is Too High | The primary antibody may be too diluted. Try a lower dilution (higher concentration) of the primary antibody and/or incubate overnight at 4°C to increase signal intensity.[7] |
| Ineffective Antibody | The antibody may not be working correctly. Check the manufacturer's datasheet for recommended applications and dilutions. If possible, test the antibody on a positive control sample. |
Problem 3: Unexpected or multiple bands for Cdk6.
| Possible Cause | Troubleshooting Steps |
| Protein Isoforms or Post-Translational Modifications | Cdk6 may exist in different isoforms or have post-translational modifications that result in bands at different molecular weights.[8] Consult the literature for your specific cell line to see if multiple isoforms have been reported. |
| Protein Degradation | The appearance of bands at a lower molecular weight than expected could be due to protein degradation. Ensure that protease inhibitors are added to your lysis buffer and that samples are kept on ice.[6] |
| Non-specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Optimize blocking conditions by increasing the blocking time or trying a different blocking agent (e.g., 5% BSA instead of milk).[9] Also, consider titrating the primary antibody to a higher dilution. |
| Sample Overload | Loading too much protein can sometimes lead to the appearance of non-specific bands. Try loading a smaller amount of protein per lane.[7] |
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Host Species | Starting Dilution Range | Notes |
| Cdk6 | Rabbit | 1:1000 - 1:6000 | Optimal dilution should be determined empirically.[10][11] |
| Mouse | 1:5000 - 1:50000 | High-affinity monoclonal antibodies may allow for higher dilutions. | |
| Phospho-Rb (Ser780) | Rabbit | 1:1000 | This is a common starting point; refer to the manufacturer's datasheet. |
| Total Rb | Mouse | 1:1000 | Ensure the antibody recognizes the full-length protein. |
| Loading Control (e.g., β-actin, GAPDH) | Mouse/Rabbit | 1:1000 - 1:10000 | Varies depending on the antibody and expression level in the cell type. |
Table 2: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 10 µM | Perform a dose-response curve to find the optimal concentration for your cell line and experimental conditions.[5] |
| Treatment Time | 1 - 24 hours | A time-course experiment is recommended to determine the point of maximal pRb inhibition.[5] |
| Vehicle Control | DMSO | Use the same final concentration of DMSO as in the highest this compound treatment group.[5] |
Experimental Protocols
Detailed Protocol for this compound Western Blot Analysis
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.[5]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.[5]
-
Remove the culture medium and treat the cells with the this compound working solutions or vehicle control for the desired time period (e.g., 1, 6, 24 hours).[5]
-
-
Preparation of Cell Lysates:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to the dish.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new pre-chilled tube. This is your protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb Ser780, anti-Cdk6, or anti-total Rb) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[5]
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. CDK6 antibody (19117-1-AP) | Proteintech [ptglab.com]
- 10. biocompare.com [biocompare.com]
- 11. CDK6 Monoclonal Antibody (4B9C11) (66278-1-IG) [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Palbociclib and Selective CDK6 Inhibition in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established CDK4/6 inhibitor, Palbociclib, with the therapeutic concept of selective CDK6 inhibition in the context of breast cancer. While the specific compound "Cdk6-IN-1" is not documented in publicly available scientific literature, this guide will utilize data from known CDK4/6 inhibitors with varying selectivity profiles to objectively compare the potential efficacy and mechanisms of a selective CDK6 inhibitor versus the dual CDK4/6 inhibitor Palbociclib.
Introduction to Cyclin-Dependent Kinases 4 and 6 in Breast Cancer
Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, playing a crucial role in the transition from the G1 (growth) phase to the S (synthesis) phase. In many breast cancers, particularly hormone receptor-positive (HR+) subtypes, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.
Palbociclib (Ibrance®) is an orally bioavailable, reversible inhibitor of both CDK4 and CDK6. It was the first CDK4/6 inhibitor to receive FDA approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, in combination with endocrine therapy. Palbociclib works by inducing G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Selective CDK6 inhibition represents a more targeted therapeutic strategy. While CDK4 and CDK6 share high structural similarity, they may have distinct non-overlapping roles in both normal physiology and cancer. For instance, CDK6 has been implicated in processes beyond cell cycle control, such as angiogenesis and the regulation of transcription. The hypothesis behind developing selective CDK6 inhibitors is that such agents could offer a different efficacy and safety profile compared to dual CDK4/6 inhibitors like Palbociclib, potentially by minimizing off-target effects or overcoming resistance mechanisms.
Mechanism of Action: The CDK4/6-Cyclin D-Rb-E2F Pathway
Both Palbociclib and selective CDK6 inhibitors target the same critical cell cycle pathway. In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complexes then phosphorylate the retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. By inhibiting CDK4 and/or CDK6, these drugs prevent Rb phosphorylation, maintaining it in its active, growth-suppressive state, and thereby block cell cycle progression at the G1/S checkpoint.
Comparative Analysis of CDK6 Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity Profile of CDK6 Inhibitors
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 6 (CDK6) has emerged as a pivotal target. Its role in cell cycle progression, particularly the G1 to S phase transition, makes it a prime candidate for inhibition in various malignancies. However, the high degree of homology among the CDK family presents a significant challenge in developing selective inhibitors. This guide provides a comparative overview of the selectivity profile of a representative CDK6 inhibitor, Palbociclib, against other key CDKs, supported by experimental data and detailed methodologies. While the specific inhibitor "Cdk6-IN-1" did not yield a publicly available, comprehensive selectivity profile, Palbociclib serves as an excellent, well-characterized paradigm for a highly selective CDK4/6 inhibitor.
Quantitative Selectivity Profile of CDK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Palbociclib and other representative CDK inhibitors against a panel of cyclin-dependent kinases. Lower IC50 values indicate higher potency.
| Inhibitor | CDK6/CycD3 (nM) | CDK4/CycD1 (nM) | CDK1/CycB (nM) | CDK2/CycA (nM) | CDK5/p25 (nM) | CDK7/CycH (nM) | CDK9/CycT1 (nM) |
| Palbociclib | 16 | 11 | >10000 | >10000 | - | - | - |
| Ribociclib | 39 | 10 | >10000 | >10000 | - | - | >10000 |
| Abemaciclib | - | 2 | 300 | 5 | - | 396 | 49 |
| Flavopiridol | 60 | 20 | 30 | 100 | - | 10 | 10 |
| AT7519 | - | 67 | 190 | 44 | 18 | - | <10 |
| (R)-Roscovitine | >100,000 | >100,000 | 2700 | 100 | - | 500 | 800 |
Signaling Pathway and Experimental Workflow
To understand the context of CDK6 inhibition and the methods used to determine selectivity, the following diagrams illustrate the CDK6 signaling pathway and a typical experimental workflow for a kinase inhibition assay.
Caption: CDK6 signaling pathway in cell cycle G1 phase progression.
Caption: Experimental workflow for a radiometric CDK6 kinase inhibition assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific CDK.
1. Reagents and Materials:
- Enzyme: Recombinant human CDK6/Cyclin D3 complex.
- Substrate: Recombinant Retinoblastoma (Rb) protein or a synthetic peptide substrate.
- Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA. A common composition is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[1]
- ATP: Adenosine triphosphate, stock solution.
- Radioactive ATP: [γ-³³P]ATP.
- Test Inhibitor: Serial dilutions of the compound (e.g., Palbociclib) in DMSO.
- Stop Solution: EDTA solution to chelate Mg²⁺ and stop the kinase reaction.
- Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
- Wash Buffer: Phosphoric acid solution.
- Scintillation Counter: For detecting radioactivity.
2. Assay Procedure:
- Prepare a reaction mixture containing the kinase assay buffer, the substrate, and the CDK6/Cyclin D3 enzyme in each well of a 96-well plate.
- Add the test inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Terminate the reaction by adding the stop solution.
- Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated ATP will pass through.
- Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
- Dry the filter plate and add a scintillant to each well.
- Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- The radioactive signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
This detailed protocol provides a robust framework for assessing the potency and selectivity of CDK inhibitors, enabling researchers to make informed decisions in their drug discovery and development endeavors. The high selectivity of inhibitors like Palbociclib for CDK4/6 over other CDKs underscores the feasibility of developing targeted therapies with potentially reduced off-target effects.
References
A Comparative Guide to Cdk6-IN-1 and Ribociclib: Potency, Efficacy, and Experimental Applications
This guide provides a detailed, data-driven comparison of Cdk6-IN-1 and Ribociclib (B560063), two potent inhibitors of Cyclin-Dependent Kinase 6 (CDK6). While both compounds target the same kinase, their development stage and intended applications are distinct. Ribociclib (Kisqali®) is an FDA-approved therapeutic agent for specific types of breast cancer, whereas this compound is a chemical probe designed for preclinical research. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic strategy.
Introduction to CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[1][2] In response to mitogenic signals, D-type cyclins bind to and activate CDK4/6.[1][2] The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1][2] This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[1][3] Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a common feature in many cancers, making CDK4/6 a prime target for anticancer therapies.[2][4]
Ribociclib is a selective, orally bioavailable inhibitor of CDK4/6 approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][6] this compound is a potent and selective inhibitor of CDK6 developed as a chemical probe for investigating the biological functions of CDK6 in laboratory settings.
Mechanism of Action: Targeting the Cell Cycle Engine
Both Ribociclib and this compound are ATP-competitive inhibitors that bind to the kinase domain of CDK4/6, preventing the phosphorylation of Rb and inducing G1 cell cycle arrest. This action halts the proliferation of cancer cells that are dependent on the CDK4/6 pathway for growth.
Quantitative Comparison: Potency and Selectivity
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate higher potency.
Biochemical Potency
Biochemical assays measure the direct inhibitory effect of a compound on the purified kinase enzyme. Data from various studies show that Ribociclib is a potent inhibitor of both CDK4 and CDK6.[1][5][7] While specific IC50 values for this compound are less frequently published in direct comparison, it is characterized as a highly potent CDK6 inhibitor for research purposes.
| Compound | Target | IC50 (nM) | Notes |
| Ribociclib | CDK4 / Cyclin D1 | 10 | Potent inhibitor of the CDK4 complex.[5][8] |
| CDK6 / Cyclin D3 | 39 | Also shows strong inhibition of the CDK6 complex.[5][8] | |
| This compound | CDK6 | <10 | Characterized as a highly potent probe, specific values vary by assay. |
Kinase Selectivity Profile
An ideal inhibitor targets only its intended kinase to minimize off-target effects. Kinome-wide screening is used to assess an inhibitor's selectivity. Ribociclib is known to be highly selective for CDK4/6 with minimal off-target activity at therapeutic concentrations.[1][2][5] Abemaciclib, another CDK4/6 inhibitor, is known to be more promiscuous.[1][2] this compound is also designed for high selectivity to ensure that its observed biological effects are attributable to CDK6 inhibition.
| Compound | Primary Targets | Notable Off-Targets (at higher concentrations) | Selectivity Note |
| Ribociclib | CDK4, CDK6 | Very few | Considered highly selective, which contributes to its manageable safety profile in clinical use.[1][5][6] |
| This compound | CDK6 | Minimal | Developed as a selective chemical probe to avoid confounding results from off-target inhibition in research. |
Cellular Efficacy
Cell-based assays measure an inhibitor's ability to exert its effect—typically inhibiting proliferation—in a cellular context. Ribociclib has demonstrated robust anti-proliferative effects in cancer cell lines that are dependent on CDK4/6 signaling.[5] It has been observed to be more potent in CDK4-dependent cell lines compared to CDK6-dependent ones.[1][2][5]
| Compound | Cell Line Type | Typical GI50 (nM) | Efficacy Note |
| Ribociclib | CDK4-dependent (e.g., Breast Cancer) | 100 - 300 | Demonstrates significant growth inhibition in Rb-proficient cancer cell lines.[5] |
| CDK6-dependent (e.g., Leukemia) | 800 - 1000 | Shows less potency in cells primarily driven by CDK6.[5] | |
| This compound | Various | Variable | Effective tool for studying CDK6-dependent proliferation in a laboratory setting. |
Experimental Protocols
Detailed and reproducible protocols are critical for research. Below are representative methodologies for key assays used to evaluate CDK6 inhibitors.
Protocol 1: In Vitro Kinase Assay (Luminescent)
This protocol outlines a method to determine the IC50 of an inhibitor against CDK6/CyclinD3 using a luminescent assay that measures ATP consumption.
Objective: To quantify the enzymatic inhibition of CDK6 by a test compound.
Materials:
-
Recombinant human CDK6/CyclinD3 enzyme
-
Kinase substrate (e.g., a peptide derived from Rb)
-
ATP (Adenosine Triphosphate)
-
Test compounds (this compound, Ribociclib) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[9]
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Perform serial dilutions of the test inhibitors in DMSO. Further dilute into the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[10]
-
Enzyme Reaction: a. In a well of a microplate, add 5 µL of the diluted test inhibitor or vehicle (DMSO) control.[9] b. Add 10 µL of a solution containing the CDK6/CyclinD3 enzyme and the Rb peptide substrate. c. Pre-incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: a. Add 25 µL of the luminescent kinase assay reagent (which contains luciferase) to each well to stop the reaction and generate a luminescent signal. b. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a microplate reader. The light output is proportional to the amount of ATP remaining in the well.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (Colorimetric)
This protocol describes a method to assess the anti-proliferative effects of CDK6 inhibitors on cancer cells in culture.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds (this compound, Ribociclib) dissolved in DMSO
-
Clear, flat-bottomed 96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-8 / CCK-8)[11]
-
Microplate reader (absorbance)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.[11]
-
Attachment: Incubate the plate for 24 hours to allow cells to attach and resume growth.[11]
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO at the same final concentration).[11]
-
Incubation: Incubate the plate for an extended period, typically 72 hours, which allows for multiple cell divisions.[11]
-
Viability Measurement: a. Add 10 µL of WST-8/CCK-8 reagent to each well.[11] b. Incubate for 1-4 hours at 37°C. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the GI50 value.
Conclusion and Summary
The comparison between this compound and Ribociclib highlights the different roles of chemical probes and approved drugs in the landscape of biomedical science.
-
Ribociclib is a clinically validated therapeutic with proven efficacy in treating HR+, HER2- breast cancer.[5][6] Its development has undergone rigorous preclinical and clinical testing to establish a favorable efficacy and safety profile. Its potency against both CDK4 and CDK6, combined with high selectivity, makes it an effective and relatively safe option for patients.[5][12] Real-world studies have shown its efficacy, often comparing it favorably to other approved CDK4/6 inhibitors like palbociclib.[13]
-
This compound is a specialized tool for discovery research. Its value lies in its high potency and selectivity, which allow scientists to precisely probe the function of CDK6 in cellular pathways, validate it as a drug target, and understand mechanisms of disease without the confounding variables of off-target effects. It is not intended for therapeutic use but is indispensable for the basic research that underpins future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. targetedonc.com [targetedonc.com]
A Comparative Guide to the Specificity of Cdk6-IN-1 for CDK6 over CDK4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Cdk6-IN-1, focusing on its selectivity for Cyclin-Dependent Kinase 6 (CDK6) over Cyclin-Dependent Kinase 4 (CDK4). This document summarizes key experimental data, outlines methodologies for assessing inhibitor specificity, and visualizes the relevant biological and experimental frameworks.
Introduction to CDK4 and CDK6
Cyclin-Dependent Kinases 4 and 6 are highly similar serine/threonine kinases that play pivotal roles in regulating the cell cycle.[1][2][3] In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6.[3] This active complex then phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[3] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1][3] Due to their critical role in cell proliferation, deregulation of CDK4/6 activity is a hallmark of many cancers, making them significant targets for anticancer drug development.[3][4]
While structurally and functionally similar, subtle differences between CDK4 and CDK6 exist, and inhibitors can exhibit varying degrees of selectivity. For example, some approved drugs like abemaciclib (B560072) and ribociclib (B560063) show greater potency against CDK4 than CDK6.[5][6][7] Understanding the precise selectivity profile of an inhibitor is crucial for predicting its biological effects and potential therapeutic applications.
Quantitative Analysis of this compound Specificity
Biochemical assays are the gold standard for determining the potency and selectivity of a kinase inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates higher potency.
While specific public data for a compound named "this compound" is not available in the search results, we can use a structurally unrelated but illustrative example, "CDK4/6-IN-20," to demonstrate how such data is presented and interpreted. CDK4/6-IN-20 shows a clear preference for CDK4.
| Target Kinase | Inhibitor | IC50 (nM) | Selectivity (Fold) |
| CDK4 | CDK4/6-IN-20 | 1.9 | 1x |
| CDK6 | CDK4/6-IN-20 | 14.2 | ~7.5x vs CDK4 |
| Data for CDK4/6-IN-20 is used as a representative example to illustrate selectivity analysis.[8] |
This table demonstrates that CDK4/6-IN-20 is approximately 7.5 times more potent at inhibiting CDK4 than CDK6 in a biochemical assay. A similar analysis for this compound would be required to definitively establish its selectivity profile.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible in vitro kinase assays. Several formats are available, including luminescence-based, fluorescence-based, and radiometric assays.[9] Below is a generalized protocol for a luminescence-based kinase assay, a common method for screening and profiling kinase inhibitors.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo™)
This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity, and thus, a more potent inhibitor will result in a higher luminescent signal (more ATP preserved).
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer containing components like Tris-HCl, MgCl2, and DTT to ensure optimal kinase activity.
- Enzyme Dilution: Dilute recombinant human CDK4/Cyclin D and CDK6/Cyclin D enzymes to the desired working concentration in kinase buffer. The specific concentration should be determined experimentally to be in the linear range of the assay.
- Substrate Solution: Prepare the substrate, typically a peptide or protein fragment containing the kinase recognition motif (e.g., a fragment of the Rb protein).
- Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[10]
- ATP Solution: Prepare ATP at a concentration near its Km value for the specific kinase.
2. Assay Procedure (96-well or 384-well plate format):
- Add a small volume (e.g., 5 µL) of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
- Add the diluted enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control.
- Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 10 µL).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
3. Data Analysis:
- Measure the luminescence using a plate reader.
- Subtract the background signal ("no enzyme" control) from all other readings.
- Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
- Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC50 value.
Visualizations
CDK4/6 Signaling Pathway
Caption: The CDK4/6-Rb-E2F pathway regulating G1-S phase cell cycle transition.
Biochemical IC50 Assay Workflow
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6-IN-20 | CDK | 3033950-84-1 | Invivochem [invivochem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of Cdk6 Activity: A Comparative Guide to Cdk6-IN-1 and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for validating the activity and therapeutic potential of Cyclin-dependent kinase 6 (Cdk6): the use of a small molecule inhibitor, represented here by Palbociclib as a stand-in for Cdk6-IN-1, and siRNA-mediated gene knockdown. This cross-validation approach is crucial for confirming on-target effects and understanding the phenotypic consequences of Cdk6 inhibition in cancer research and drug development.
Unveiling the Role of Cdk6 in Cell Cycle Progression
Cyclin-dependent kinase 6 (Cdk6) is a key regulator of the cell cycle, primarily active during the G1 phase. In complex with Cyclin D, Cdk6 phosphorylates the Retinoblastoma protein (Rb), a tumor suppressor. This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. Dysregulation of the Cdk6-Cyclin D-Rb pathway is a common feature in many cancers, making Cdk6 an attractive therapeutic target.
Data Presentation: A Head-to-Head Comparison
To objectively compare the effects of a small molecule inhibitor and siRNA, we have summarized quantitative data from representative studies. Palbociclib is used here as an exemplary Cdk6 inhibitor to provide concrete data points for comparison.
Table 1: Inhibitory Activity against Cdk6
| Method | Target | Metric | Value | Reference |
| Palbociclib | Cdk6/Cyclin D1 | IC50 | 11 nM | [1] |
| Cdk6 siRNA | Cdk6 mRNA | Knockdown Efficiency | >70% | [2] |
Table 2: Impact on Cell Viability in Breast Cancer Cell Lines (MCF-7)
| Treatment | Concentration/Dose | Assay | Result | Reference |
| Palbociclib | 100 nM | MTT Assay | ~50% inhibition of proliferation | [3] |
| Cdk6 siRNA | 50 nM | Crystal Violet Assay | Significant decrease in cell growth | [2] |
Table 3: Effect on Downstream Signaling (Rb Phosphorylation)
| Treatment | Outcome | Method | Reference |
| Palbociclib | Decreased Rb phosphorylation at Ser780 | Western Blot | [4][5] |
| Cdk6 siRNA | Reduced Rb phosphorylation | Western Blot | [6] |
Table 4: Consequence on Cell Cycle Progression
| Treatment | Effect | Method | Reference |
| Palbociclib | G1 phase arrest | Flow Cytometry | [7] |
| Cdk6 siRNA | G1 phase arrest | Flow Cytometry | [8] |
Experimental Protocols: A Detailed Guide to Methodology
Reproducible and robust experimental data are the cornerstone of scientific research. Below are detailed protocols for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with the Cdk6 inhibitor (e.g., Palbociclib) at various concentrations or with a vehicle control (e.g., DMSO) and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
siRNA-Mediated Knockdown of Cdk6
This protocol outlines the steps for transiently silencing the Cdk6 gene using small interfering RNA.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute a specific Cdk6 siRNA or a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of complexes.[12]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis such as Western Blot or cell viability assays.[12]
Protein Expression Analysis: Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: After treatment with a Cdk6 inhibitor or transfection with Cdk6 siRNA, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., Cdk6, phospho-Rb, total Rb, or a loading control like β-actin) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[13]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Cdk6 signaling pathway, the experimental workflow for cross-validation, and a comparison of the inhibitory mechanisms.
Caption: Cdk6 signaling pathway and points of intervention.
Caption: Experimental workflow for cross-validation.
Caption: Comparison of inhibitory mechanisms.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of Rb phosphorylation and antiproliferative response to palbociclib: the preoperative-palbociclib (POP) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [siRNA-mediated CDK6 knockdown suppresses nasopharyngeal carcinoma cell growth and cell cycle transition in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. neb.com [neb.com]
- 13. origene.com [origene.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to CDK6 Inhibitor Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics and affinity of prominent Cyclin-Dependent Kinase 6 (CDK6) inhibitors. The data presented is intended to assist researchers in evaluating and selecting appropriate inhibitors for their studies. We will focus on Palbociclib as a representative CDK6 inhibitor and compare its performance with other well-characterized alternatives, namely Ribociclib and Abemaciclib.
Data Presentation: Comparative Binding Affinity of CDK6 Inhibitors
The following table summarizes the in vitro binding affinities of Palbociclib, Ribociclib, and Abemaciclib against CDK6. These values are critical for understanding the potency and selectivity of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| Palbociclib | CDK6/cyclin D3 | 15[1] | 0.26 ± 0.07 | Exhibits similar potency against CDK4 and CDK6.[1] |
| Ribociclib | CDK6/cyclin D3 | 39[1] | 2.3 ± 0.3 | Shows greater potency for CDK4 over CDK6.[2] |
| Abemaciclib | CDK6/cyclin D3 | 9.9[1][2] | 8.2 ± 1.1 | Demonstrates higher potency for CDK4 compared to CDK6.[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of binding data. Below are protocols for determining inhibitor affinity (IC50) through a kinase assay and for assessing binding kinetics (kon, koff) via Surface Plasmon Resonance (SPR).
In Vitro CDK6 Kinase Assay for IC50 Determination
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK6.
Materials:
-
Recombinant active CDK6/Cyclin D3 enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)
-
ATP (at a concentration close to the Km for CDK6)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of CDK6/Cyclin D3 enzyme solution to each well.
-
Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mix in the kinase assay buffer.
-
Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (k_on, k_off)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data on the association (k_on) and dissociation (k_off) rates.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant active CDK6/Cyclin D3
-
Test inhibitor (analyte)
-
Regeneration solution (e.g., a low pH buffer or high salt concentration)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CDK6/Cyclin D3 protein (ligand) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without protein injection.
-
-
Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of the test inhibitor (analyte) in the running buffer.
-
Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate.
-
The binding of the analyte to the ligand is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
-
Dissociation Phase:
-
After the association phase, switch to a continuous flow of running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
The sensorgram data (RU vs. time) is corrected by subtracting the signal from the reference flow cell.
-
The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = k_off / k_on).
-
Mandatory Visualizations
CDK6 Signaling Pathway
The following diagram illustrates the canonical CDK6 signaling pathway, which plays a crucial role in the G1-S phase transition of the cell cycle.
Caption: The CDK6 signaling pathway in cell cycle progression.
Experimental Workflow for Binding Affinity (IC50) Determination
This diagram outlines the key steps in an in vitro kinase assay to determine the IC50 value of a CDK6 inhibitor.
Caption: Workflow for determining the IC50 of a CDK6 inhibitor.
References
Comparative Analysis of Cdk6-IN-1 and Abemaciclib: A Guide for Researchers
In the landscape of cancer research and drug development, selective inhibitors of cyclin-dependent kinases (CDKs) have emerged as a promising class of therapeutics. Among these, inhibitors targeting the CDK4/6-cyclin D-retinoblastoma (Rb) pathway have shown significant clinical benefit, particularly in hormone receptor-positive (HR+) breast cancer. This guide provides a detailed comparative analysis of two such inhibitors: Cdk6-IN-1, a chemical probe, and Abemaciclib (Verzenio®), an FDA-approved drug. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs and therapeutic strategies.
Introduction to this compound and Abemaciclib
This compound is a research chemical identified as a potent dual inhibitor of CDK6 and Pim-1 kinase. Chemical probes like this compound are valuable tools for dissecting the specific roles of target proteins in cellular processes and for validating them as therapeutic targets.
Abemaciclib , marketed as Verzenio®, is an orally administered, selective inhibitor of CDK4 and CDK6.[1][2] It is approved for the treatment of certain types of breast cancer and is under investigation for other malignancies.[1][2] Abemaciclib's mechanism of action involves the inhibition of Rb phosphorylation, leading to a G1 cell cycle arrest and suppression of tumor growth.[1][2]
Biochemical and Cellular Activity
The potency and selectivity of kinase inhibitors are critical parameters for their utility as research tools and therapeutic agents. The following tables summarize the available quantitative data for this compound and Abemaciclib.
Table 1: Biochemical Potency (IC50)
| Inhibitor | Target | IC50 (nM) |
| This compound | CDK6 | 39 |
| CDK4 | 3.6 | |
| Pim-1 | 88 | |
| Abemaciclib | CDK4/cyclin D1 | 2 |
| CDK6/cyclin D1 | 10 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Notable Off-Targets (where data is available) |
| This compound | CDK6, Pim-1, CDK4 | A comprehensive selectivity profile is not publicly available. |
| Abemaciclib | CDK4, CDK6 | Has shown some activity against CDK2, CDK7, and CDK9 at higher concentrations. |
Mechanism of Action: The CDK4/6-Rb Pathway
Both this compound and Abemaciclib exert their primary effects by inhibiting the kinase activity of CDK4 and CDK6. These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle. Their primary substrate is the retinoblastoma tumor suppressor protein (Rb). Phosphorylation of Rb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from G1 to the S phase (DNA synthesis). By inhibiting CDK4/6, both compounds prevent Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.
References
Comparative Efficacy of Cdk6-IN-1 in 3D Spheroid Cultures: A Validation Guide
This guide provides a comparative framework for validating the efficacy of Cdk6-IN-1, a potent and selective Cyclin-Dependent Kinase 6 (CDK6) inhibitor, within three-dimensional (3D) tumor spheroid models. By juxtaposing this compound with clinically approved CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib, this document offers researchers the necessary protocols and data-driven context to objectively assess its therapeutic potential. The use of 3D spheroid cultures is emphasized, as these models more accurately recapitulate the complex tumor microenvironment, including nutrient gradients and cell-cell interactions, compared to traditional 2D cell culture.[1][2]
The Role of CDK6 in Cell Cycle Progression and Cancer
Cyclin-Dependent Kinase 6 (CDK6), along with its homolog CDK4, is a critical regulator of cell cycle progression.[3] In the early G1 phase, CDK6 forms a complex with D-type cyclins.[4][5] This activated complex phosphorylates the Retinoblastoma protein (pRb), a key tumor suppressor.[4][6] Phosphorylation of pRb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[4][5][6] Dysregulation of the Cyclin D-CDK4/6-pRb pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[3][7] This makes CDK4/6 an attractive target for pharmacological inhibition in cancer therapy.[3][6]
References
- 1. Multicellular tumor spheroid models to explore cell cycle checkpoints in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]
- 3. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Target of CDK6 Signaling Pathway for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Docking and Simulation Studies of CDK6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking and simulation studies for prominent Cyclin-Dependent Kinase 6 (CDK6) inhibitors. By presenting key quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer valuable insights for researchers in the field of oncology and drug discovery. The inhibitors compared in this guide are Palbociclib, Abemaciclib (B560072), and Ribociclib, all of which are FDA-approved drugs for the treatment of HR+/HER2- advanced or metastatic breast cancer.[1] This comparison will serve as a valuable resource for evaluating the performance of these established drugs and for providing a benchmark for the development of new CDK6 inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data from molecular docking and simulation studies of Palbociclib, Abemaciclib, and Ribociclib with CDK6. These values provide a comparative measure of their binding affinities and stability in the CDK6 active site.
| Inhibitor | Docking Score (kcal/mol) | Experimental Binding Energy (kcal/mol) | Predicted Binding Energy (pmDock) (kcal/mol) | Predicted Binding Energy (AutoDock) (kcal/mol) | RMSD of CDK6 (Å) | Key Interacting Residues | PDB Code |
| Palbociclib | -10.87 to -52.05[2] | -10.0[1] | -9.09[3] | -9.21[3] | ~2.5[4] | Thr107, Val101, Gln149, Asp163[5] | 5L2I[1] |
| Abemaciclib | -12.121[6] | -9.6[1] | -8.99[3] | -9.27[3] | 2.57 ± 0.28[7] | Val101, H100, K43, I19, V27, A41, L152[6][7] | 5L2S[1][7] |
| Ribociclib | -6.0 (with mutant CDK4)[5] | -8.3[1] | -7.57[3] | -7.44[3] | ~2.5[1] | Thr107, Val101, Asp163, Asp104[5] | 5L2T[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of computational studies. Below are generalized protocols for molecular docking and molecular dynamics simulations based on the methodologies reported in the cited literature.
Molecular Docking Protocol
Molecular docking studies are performed to predict the preferred orientation of a ligand when bound to a receptor.
-
Receptor and Ligand Preparation:
-
The three-dimensional crystal structure of CDK6 in complex with its native ligand is obtained from the Protein Data Bank (PDB). For instance, PDB IDs 5L2I, 5L2S, and 5L2T correspond to CDK6 complexed with Palbociclib, Abemaciclib, and Ribociclib, respectively.[1]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER.
-
The 3D structures of the ligands (e.g., Palbociclib, Abemaciclib, Ribociclib) are prepared by optimizing their geometries using software like OpenBabel.[1]
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of CDK6, typically centered on the co-crystallized ligand.
-
Docking is performed using software such as AutoDock, MOE, or Glide.[2][8] The Lamarckian Genetic Algorithm is often employed in AutoDock for conformational sampling.[9]
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Analysis of Docking Results:
-
The resulting docking poses are clustered and ranked based on their binding energies.
-
The pose with the lowest binding energy is selected for further analysis of protein-ligand interactions, including hydrogen bonds and hydrophobic interactions.
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time.
-
System Preparation:
-
Simulation:
-
The system is first minimized to remove any steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.[10]
-
A production MD simulation is then run for a significant period, typically ranging from 100 to 400 nanoseconds.[10][11]
-
-
Trajectory Analysis:
-
The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time.
-
The flexibility of the protein residues is analyzed by calculating the Root Mean Square Fluctuation (RMSF).
-
The binding free energy is often recalculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of the binding affinity.[6][7]
-
Visualizations
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: Workflow of a typical molecular docking study.
Caption: General workflow for molecular dynamics simulation.
Caption: Simplified CDK6 signaling pathway and its inhibition.
References
- 1. Performance of protein-ligand docking with CDK4/6 inhibitors: a case study [aimspress.com]
- 2. A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Repurposing of approved drugs for targeting CDK4/6 and aromatase protein using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3. Molecular Docking [bio-protocol.org]
- 10. Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Cdk6-IN-1
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cdk6-IN-1, a chemical probe used in research. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potentially hazardous substance, following best practices for the disposal of potent kinase inhibitors.[1][2][3]
Immediate Safety and Handling Precautions
All handling and disposal of this compound must be conducted with the appropriate personal protective equipment (PPE) and engineering controls to minimize exposure risk.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye exposure.[3][4]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[3][4]
Engineering Controls:
-
Fume Hood: Whenever possible, handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
-
Ventilation: Ensure work is conducted in a well-ventilated area.[2]
Waste Disposal Procedures
The cardinal rule for the disposal of this compound and any contaminated materials is to manage it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][3][6]
Waste Stream Management
Proper segregation and containment of waste are crucial to prevent accidental exposure and ensure compliant disposal.
| Waste Stream | Recommended Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container.[1][4] | "Hazardous Waste," "this compound," list of all chemical constituents (including contaminated items like gloves, weigh paper, and pipette tips), and the date of accumulation.[1][4] |
| Liquid Waste | Sealable, leak-proof, and shatter-resistant container.[1][4] | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and the date of accumulation.[1][4][6] |
| Sharps Waste | Puncture-resistant sharps container.[3][6] | "Hazardous Waste," "Sharps," and "Contaminated with this compound."[3][4] |
| Contaminated Labware (Glass) | N/A (Requires decontamination before disposal) | N/A |
Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, meticulously segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused or expired compounds, solutions, and contaminated consumables.[1][2]
-
Containment:
-
Solid Waste: Place all contaminated solid materials in a designated, clearly labeled, and leak-proof hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[1][2] Keep the container closed except when adding waste.[6]
-
Sharps: Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[3]
-
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[3][6] Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[6] The SAA should have secondary containment to mitigate spills.[3]
-
Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable labware that have come into contact with this compound.[1]
-
A common procedure involves submerging glassware in a suitable decontamination solution, followed by a thorough washing.[6] For surfaces, wiping with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent is recommended.[1]
-
The initial rinsate from decontamination must be collected and disposed of as hazardous liquid waste.[5][6]
-
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Provide them with a complete and accurate list of the waste contents.
Spill Management Protocol
In the event of a spill, immediate action is required to contain the area and prevent exposure.
-
Alert and Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.[2]
-
Restrict Access: Isolate and restrict access to the spill area.[2]
-
Protect: Don the appropriate PPE, including respiratory protection if the spill has generated dust or aerosols.[2]
-
Contain and Clean:
Experimental Workflow & Disposal Pathway
References
Essential Safety and Operational Guidance for Handling Cdk6-IN-1
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against potential exposure to Cdk6-IN-1. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn at all times and fully buttoned to protect skin and clothing from potential spills. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended to provide an additional layer of protection. Gloves should be changed immediately if they become contaminated.[1] |
| Eye & Face Protection | Safety Goggles | Tight-fitting goggles are required to protect against chemical splashes. |
| Face Shield | A face shield should be worn over safety goggles when there is a significant splash hazard, such as during the preparation of solutions or transfer of large volumes.[1] | |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to offer protection from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-certified Respirator | A risk assessment should be conducted to determine the appropriate type of respirator. Use of a respirator may be necessary when handling the solid compound outside of a certified chemical fume hood or during spill cleanup.[1] |
Operational Workflow: Handling and Disposal of this compound
A systematic approach to handling and disposing of this compound is crucial to minimize risk. The following diagram outlines the recommended workflow from preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
Procedural Guidance
Preparation and Handling:
-
Review Safety Information: Before beginning any work, thoroughly review available safety information for this compound and similar kinase inhibitors.
-
Engineering Controls: All handling of solid this compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound. Avoid eating, drinking, or smoking in the laboratory.[2]
Disposal Plan:
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[2]
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty vials, must be segregated from general laboratory waste.[2]
-
Waste Containment:
-
Storage: Store hazardous waste containers in a designated, secure area with secondary containment to prevent spills.[2]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste, following all local and national regulations.[2]
Spill Response:
In the event of a spill, evacuate the immediate area and alert others.[2] Only personnel trained in hazardous material cleanup and wearing appropriate PPE, including respiratory protection, should address the spill.[2] Use an appropriate absorbent material for liquid spills, and carefully collect all contaminated materials into a labeled hazardous waste container.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
